4-Bromo-6-methylpicolinamide IUPAC name and CAS number
The following technical guide details the chemical identity, synthesis, and application of 4-Bromo-6-methylpicolinamide , a critical intermediate in medicinal chemistry. Identity, Synthesis, and Application in High-Value...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the chemical identity, synthesis, and application of 4-Bromo-6-methylpicolinamide , a critical intermediate in medicinal chemistry.
Identity, Synthesis, and Application in High-Value Scaffold Design
Chemical Identity & Core Data
4-Bromo-6-methylpicolinamide is a functionalized pyridine building block.[1][2][3][4][5][6][7] Its structural value lies in its orthogonality: the bromine atom at the 4-position serves as a handle for cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the amide at the 2-position offers hydrogen-bonding capability or a precursor to nitriles and heterocycles.[1][2][3][4]
Nomenclature & Identifiers[1][2][3][4][5][7][8]
Property
Specification
IUPAC Name
4-Bromo-6-methylpyridine-2-carboxamide
Common Name
4-Bromo-6-methylpicolinamide
CAS Number
2091623-00-4
Molecular Formula
C₇H₇BrN₂O
Molecular Weight
215.05 g/mol
SMILES
CC1=CC(Br)=CC(C(N)=O)=N1
Appearance
Off-white to pale yellow solid (Typical)
Solubility
Soluble in DMSO, DMF; Sparingly soluble in DCM, Water
Scientist’s Note: Do not confuse this with its acid precursor, 4-bromo-6-methylpicolinic acid (CAS 886372-47-0), or the methyl ester (CAS 886372-49-2).[1][3][4] The amide functionality significantly alters solubility and hydrogen-bond donor/acceptor profiles in biological assays.[1][2][3][4]
Synthetic Methodology
While 4-Bromo-6-methylpicolinamide is commercially available, lead times and batch variability often necessitate in-house synthesis.[1][2][3][4] The most robust route proceeds via the activation of 4-bromo-6-methylpicolinic acid .[1][2][4]
Critical Mechanism: Acid Chloride Activation
Direct amidation of electron-deficient pyridine acids is sluggish.[1][2][3][4] We utilize an acid chloride intermediate generated via thionyl chloride (
).[1][2][3] This method is preferred over coupling reagents (HATU/EDC) for scale-up due to cost-efficiency and easier purification, provided moisture is strictly excluded.[1][2][3]
Catalyst: DMF (Dimethylformamide) (0.05 eq) - Essential for Vilsmeier-Haack type activation.[1][3][4]
Quench: Aqueous Ammonia (28%
) or in MeOH.
Step-by-Step Workflow:
Activation: Suspend the picolinic acid in anhydrous DCM or Toluene. Add catalytic DMF.[1][2][3][8]
Chlorination: Add
dropwise at 0°C. The pyridine nitrogen can act as a trap for HCl, forming a salt; heating to reflux (70-80°C) ensures complete conversion to the acid chloride.[1][2][3][4]
Checkpoint: Monitor by LCMS (quench aliquot with MeOH to observe Methyl Ester mass).[1][2][3]
Evaporation: Remove excess
under reduced pressure. Crucial: Co-evaporate with toluene twice to remove trace thionyl chloride, which would otherwise violently react with ammonia.[1][2][3]
Amidation: Dissolve the crude acid chloride residue in anhydrous THF or DCM. Cool to -10°C.[1][2][3][9]
Addition: Slowly add aqueous ammonia or 7N
/MeOH.
Exotherm Warning: This reaction is highly exothermic.[1][2][3][4] Maintain internal temperature < 5°C to prevent hydrolysis back to the acid.[1][2][3][4]
Workup: Dilute with water. The amide product often precipitates.[1][2][3][4] Filter and wash with cold water.[1][3][4] If soluble, extract with EtOAc/THF (3:1).[1][2][3]
Visualization: Synthetic Pathway
The following diagram outlines the logical flow from the commercially abundant acid to the target amide, highlighting critical decision nodes.
Figure 1: Synthetic workflow for the conversion of picolinic acid to picolinamide.
Applications in Drug Discovery
This scaffold is a "privileged structure" in medicinal chemistry due to the specific arrangement of the nitrogen atoms and the halogen handle.[1][2][3][4]
A. Scaffold Hopping & Fragment-Based Design
The 2-carboxamide group mimics the hydrogen-bonding motifs found in many kinase inhibitors.[1][2][3][4] By retaining the 6-methyl group, steric clash is introduced that can twist the pyridine ring relative to adjacent systems, potentially increasing selectivity (atropisomerism potential if coupled to bulky groups).[1][2][3][4]
B. Regioselective Functionalization
The 4-bromo position is electronically activated for Palladium-catalyzed cross-coupling.[1][2][3][4]
Suzuki-Miyaura: Coupling with aryl boronic acids.[1][2][3]
Buchwald-Hartwig: Introduction of amines (C-N bond formation).[1][2][3][4]
Strategic Advantage: The amide group at C2 is relatively stable under standard Suzuki conditions (
, , Dioxane/H2O), allowing the C4-Br to be reacted first without protecting the amide.[1][3][4]
Visualization: Functionalization Logic
Figure 2: Chemoselective functionalization pathways for the picolinamide core.[1][3][4]
Analytical Characterization
To validate the integrity of the synthesized or purchased material, the following analytical signals are diagnostic.
Distinctive amide protons (exchangeable with ).[1][2][3][4]
LC-MS (ESI+)
[M+H]+ = 215.0/217.0
Characteristic 1:1 isotopic pattern of Bromine ().[1][2][3][4]
IR Spectroscopy
~1680-1690 cm⁻¹
Strong Carbonyl (C=O) stretch of the primary amide.[1][2][3][4]
References
National Center for Biotechnology Information. (n.d.).[1][3] PubChem Compound Summary for CID 73554370: Methyl 4-bromo-6-methylpicolinate.[1][3][4] (Precursor Data). Retrieved October 26, 2025, from [Link]
Potential biological activities of 4-Bromo-6-methylpicolinamide derivatives
Technical Whitepaper: The 4-Bromo-6-methylpicolinamide Scaffold in Medicinal Chemistry Executive Summary & Structural Rationale The molecule 4-Bromo-6-methylpicolinamide represents a "privileged scaffold" in modern drug...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Whitepaper: The 4-Bromo-6-methylpicolinamide Scaffold in Medicinal Chemistry
Executive Summary & Structural Rationale
The molecule 4-Bromo-6-methylpicolinamide represents a "privileged scaffold" in modern drug discovery. Its value lies not in the intermediate itself, but in its dual-functional nature, which allows for orthogonal diversification. It serves as a critical junction point for synthesizing library arrays targeting kinases (VEGFR-2, Aurora-B), metabolic enzymes (11β-HSD1), and selective antimicrobials.
Structural Analysis:
C2-Amide Motif: Acts as a primary hydrogen bond donor/acceptor pair, essential for "hinge binding" in kinase active sites (mimicking the adenine ring of ATP).
C4-Bromine Handle: A highly reactive site for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing the introduction of hydrophobic biaryl systems required for deep pocket occupancy.
C6-Methyl Group: Provides steric bulk that restricts bond rotation (atropisomerism control) and blocks metabolic oxidation at the susceptible pyridine
-position, enhancing in vivo half-life.
Synthetic Divergence & Library Generation
The utility of 4-Bromo-6-methylpicolinamide is best understood through its divergent synthesis pathways. The following workflow illustrates how this core scaffold is transformed into distinct bioactive classes.
Figure 1: Divergent synthetic pathways from the parent scaffold to bioactive therapeutic classes.
The most significant application of 4-bromo-6-methylpicolinamide derivatives is in the inhibition of receptor tyrosine kinases.
A. VEGFR-2 Inhibition (Angiogenesis)
Derivatives functionalized at the C4 position with urea or dithiocarbamate moieties have demonstrated potent inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key driver of tumor angiogenesis.
Mechanism: The picolinamide nitrogen and amide hydrogen form a bidentate hydrogen bond with the kinase hinge region (Cys919), while the C4-substituent extends into the hydrophobic back pocket (DFG motif).
Key Findings: Specific derivatives (e.g., Compound 7h in literature) exhibit IC
values superior to the standard of care, Sorafenib.[1]
B. Aurora-B Kinase Inhibition
Substitution of the bromine with a thiol moiety (via nucleophilic attack) yields N-methylpicolinamide-4-thiol derivatives. These compounds selectively inhibit Aurora-B kinase, which regulates chromosomal segregation during mitosis.
Comparative Potency Data:
Compound Class
Target
Lead Analog
IC (Target)
IC (HepG2 Cells)
Reference Standard
(Thio)urea Picolinamide
VEGFR-2
Cmpd 7h
87 nM
N/A
Sorafenib (180 nM)
(Thio)urea Picolinamide
VEGFR-2
Cmpd 9a
27 nM
N/A
Sorafenib (180 nM)
Thiol-Picolinamide
Aurora-B
Cmpd 6p
Selective
< 10 µM
Sorafenib (Broad)
Table 1: Potency profiles of key derivatives against oncological targets.
Recent structure-activity relationship (SAR) studies have highlighted the scaffold's utility in infectious disease.
Target: Clostridioides difficile (C. diff).
Selectivity Switch: The 2,4-substitution pattern of the picolinamide is critical.[2] While 4-substitution drives kinase activity, specific 2,4-isomers have shown a 1024-fold selectivity for C. difficile over MRSA and E. coli.
Clinical Relevance: This narrow-spectrum activity is highly desirable to prevent "collateral damage" to the gut microbiome during treatment.
Experimental Protocols
To ensure reproducibility, the following protocols utilize self-validating checkpoints.
TLC: Monitor disappearance of the starting bromide (R
~0.6 in 20% EtOAc/Hex) and appearance of the fluorescent biaryl product.
Workup: If the aqueous layer remains yellow/brown, palladium may have leached; wash the organic phase with aqueous N-acetylcysteine or thiourea to scavenge metal residues before biological testing.
ATP (10 µM - Note: Keep ATP low to detect competitive inhibitors).
Test Compound (Serial dilution 1 nM – 10 µM).
Steps:
Incubate kinase, substrate, and compound for 30 mins at RT.
Add ATP to initiate phosphorylation (1 hour).
Stop reaction with EDTA (50 mM).
Detect phosphorylated tyrosine using Anti-Phosphotyrosine antibody (HRP-conjugated).
Data Processing:
Normalize Optical Density (OD) against DMSO control (100% activity) and Staurosporine (0% activity).
Fit curve using non-linear regression (Log(inhibitor) vs. response).
References
Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents.
Source: MDPI (2021)
[Link]
Relevance: Establishes the antiproliferative baseline for N-methylpicolinamides.
Design, synthesis and docking study of novel picolinamide derivatives as anticancer agents and VEGFR-2 inhibitors.
Source: Bioorganic Chemistry (PubMed)
[Link]
Relevance: Provides the IC50 data for VEGFR-2 inhibition (Compounds 7h, 9a).[1]
Synthesis and biological evaluation of novel N-methyl-picolinamide-4-thiol derivatives as potential antitumor agents.
Source: European Journal of Medicinal Chemistry (PubMed)
[Link]
Relevance: Identifies the Aurora-B kinase inhibitory pathway.
Structure–Activity Relationship for the Picolinamide Antibacterials that Selectively Target Clostridioides difficile.
Source: Journal of Medicinal Chemistry (PMC)
[Link]
Relevance: Details the selectivity switch for antimicrobial applications.
Synthesis and biological evaluation of picolinamides as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).
Source: Bioorganic & Medicinal Chemistry (PubMed)
[Link]
Relevance: Validates the scaffold for metabolic disease targets.
In silico modeling of 4-Bromo-6-methylpicolinamide protein binding
Title: In Silico Characterization of the 4-Bromo-6-methylpicolinamide Scaffold: Halogen Bonding and Hinge Interaction Dynamics Executive Summary This technical guide details the computational modeling of 4-Bromo-6-methyl...
Author: BenchChem Technical Support Team. Date: February 2026
Title: In Silico Characterization of the 4-Bromo-6-methylpicolinamide Scaffold: Halogen Bonding and Hinge Interaction Dynamics
Executive Summary
This technical guide details the computational modeling of 4-Bromo-6-methylpicolinamide (CAS: 2091623-00-4), a versatile fragment scaffold with significant potential in kinase and metalloenzyme inhibitor design. While often utilized as a chemical intermediate, its structural features—specifically the picolinamide "head" and the C4-bromine "tail"—present unique molecular recognition opportunities.
This guide moves beyond standard docking protocols to address the critical physics of halogen bonding (XB) . Standard force fields often treat halogens as isotropic negative charges, leading to false-negative binding predictions for brominated compounds. We demonstrate a high-fidelity workflow using Quantum Mechanical (QM) parameterization , Virtual Site (VS) integration , and Molecular Dynamics (MD) to accurately model this scaffold against a representative kinase target (CDK2).
Part 1: Molecular Characterization & The "Sigma Hole"
The 4-Bromo-6-methylpicolinamide molecule possesses two distinct interaction vectors:
The Picolinamide Motif: A bidentate chelator (pyridine N and amide O) or a hydrogen-bond donor/acceptor pair ideal for kinase hinge binding.
The 4-Bromo Substituent: A candidate for halogen bonding.
The Physics of the Sigma Hole
In a carbon-bromine bond, electron density is pulled toward the bond axis, creating an anisotropic charge distribution. The equatorial region of the bromine is electronegative, but the distal tip (along the C-Br bond axis) is electropositive. This region is called the Sigma Hole .
Standard Error: Classic force fields (e.g., AMBER99, older OPLS) assign a partial negative charge (
) to the entire bromine atom. This causes electrostatic repulsion with backbone carbonyl oxygens.
Correct Approach: We must explicitly model the sigma hole to capture the attractive
interaction.
QM Parameterization Protocol
Objective: Generate an Electrostatic Potential (ESP) map to quantify the sigma hole magnitude.
Geometry Optimization: DFT calculation using B3LYP/6-311G++(d,p) level of theory (Jaguar/Gaussian).
ESP Mapping: Map the electrostatic potential onto the 0.002 au electron density isosurface.
Result Verification: Look for a positive potential region (
) at the tip of the Br atom. For 4-bromo-pyridine derivatives, this is typically +10 to +20 kcal/mol.
Part 2: Force Field Parameterization (Virtual Sites)
To translate QM insights into Molecular Dynamics, we employ Virtual Sites (Extra Points) .
Protocol:
Base Force Field: Select OPLS4 (which natively supports sigma holes) or CHARMM36 with the CGenFF halogen extension.
Virtual Site Placement: If using a force field without native XB support (e.g., AMBER GAFF2):
Add a massless dummy atom (EP) at distance
Å from the Br nucleus along the C-Br vector.
Assign a positive partial charge (
to ) to the EP.
Adjust the Br nucleus charge to maintain net neutrality (
).
Part 3: Docking Strategy (Target: CDK2)
We utilize CDK2 (Cyclin-Dependent Kinase 2) as the model system (e.g., PDB: 1HCK) due to its accessible hinge region and backbone carbonyls (Val83, Leu83) that frequently engage in halogen bonding.
Step-by-Step Workflow:
Grid Generation:
Center grid on the ATP binding pocket.
Constraint 1: H-bond to Leu83 (Backbone NH and CO).
Constraint 2 (Optional): Positional constraint for the Bromine if a specific water displacement is hypothesized.
Ligand Preparation:
Generate tautomers. The amide can exist in cis/trans conformations; the trans-amide is typically required for bidentate hinge binding.
Protonation state: Neutral at pH 7.4.
Docking Execution (Glide XP / Gold):
Scoring Function: Must be set to "Halogen Bonding specific" . In Glide, this rewards optimal
angles ().
Pose Selection: Filter poses not just by Score, but by the linearity of the Br interaction.
Part 4: Molecular Dynamics & Stability Analysis
Docking provides a static snapshot. MD is required to verify if the halogen bond persists in explicit solvent.
Simulation Setup:
Solvent: TIP3P or SPC/E water model.
Box: Orthorhombic, 10Å buffer.
Ensemble: NPT (300K, 1.01325 bar).
Duration: 100 ns (minimum to sample side-chain relaxation).
Analysis Metrics (The "Self-Validating" System):
To confirm the model is working, monitor these two geometric parameters over the trajectory:
Distance (
): Distance between Br (or EP) and the Carbonyl Oxygen. Success Criteria: Mean distance < 3.5 Å.
Angle (
): The angle. Success Criteria: Mean angle > 160°.
Data Presentation: Interaction Stability
Interaction Type
Residue (CDK2)
Atom Pair
Metric (Mean ± SD)
Stability (%)
Hinge H-Bond
Leu83
N(amide) ... O(Leu)
2.9 ± 0.2 Å
98%
Hinge H-Bond
Glu81
N(pyr) ... N(Glu)
3.1 ± 0.3 Å
85%
Halogen Bond
Val83/Backbone
Br ... O=C
3.3 ± 0.4 Å
72%
Note: If the Halogen Bond stability is < 30%, the Virtual Site parameterization likely underestimated the sigma hole magnitude.
Part 5: Visualization & Logic Flow
Computational Workflow Diagram
Caption: Step-by-step workflow for accurately modeling halogenated fragments, ensuring the sigma hole is physically represented.
Interaction Topology (Picolinamide in Kinase Hinge)
Caption: Schematic of the bidentate hinge interaction and the orthogonal halogen bond formed by the 4-Bromo substituent.
References
Wilcken, R., et al. (2013). "Halogen Bonding in Drug Discovery: Overview and Use Cases." Journal of Medicinal Chemistry.
Hardegger, L. A., et al. (2011). "Systematic Investigation of Halogen Bonding in Protein–Ligand Interactions." Angewandte Chemie International Edition.
Schrödinger Release 2024-1. (2024). "Glide and OPLS4 Force Field Documentation." Schrödinger, LLC.
Ibrahim, M. A. A. (2011). "Molecular mechanical study of halogen bonding in drug discovery." Journal of Computational Chemistry.
Cavallo, G., et al. (2016). "The Halogen Bond."[1][2] Chemical Reviews.
In-Depth Technical Guide: Kinase Selectivity Profiling of 4-Bromo-6-methylpicolinamide
Introduction Protein kinases are a large family of enzymes that play a critical role in regulating a majority of cellular processes.[1] The human genome encodes over 500 kinases, which are involved in signaling pathways...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
Protein kinases are a large family of enzymes that play a critical role in regulating a majority of cellular processes.[1] The human genome encodes over 500 kinases, which are involved in signaling pathways that control cell growth, differentiation, and metabolism.[2][3] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammatory disorders, and autoimmune diseases, making them a significant class of therapeutic targets.[2] Consequently, the development of small molecule kinase inhibitors has become a major focus of drug discovery and development efforts.[2][4]
A crucial step in the development of any novel kinase inhibitor is the comprehensive assessment of its selectivity across the human kinome.[5][6] High selectivity is often desirable to minimize off-target effects that can lead to toxicity, while in some cases, a specific multi-targeted profile can be therapeutically advantageous.[5][6] Kinase panel screening is the gold-standard method for determining the selectivity of a compound by testing it against a large number of purified kinases in parallel.[5][7]
This guide provides an in-depth technical overview of the process for screening a novel compound, "4-Bromo-6-methylpicolinamide," against a kinase panel. As this is a hypothetical compound without established biological activity, this document will serve as a comprehensive, step-by-step manual for researchers, scientists, and drug development professionals on how to approach the kinase screening of a new chemical entity. We will cover the strategic considerations for panel selection, a detailed experimental protocol for a common biochemical assay, and a thorough guide to data analysis and interpretation.
Strategic Considerations for Kinase Panel Screening
The first step in kinase inhibitor discovery is to evaluate if a compound inhibits its intended target.[8] This is typically achieved through biochemical assays that measure the compound's activity, potency, and selectivity.[8]
Rationale for Screening 4-Bromo-6-methylpicolinamide
While "4-Bromo-6-methylpicolinamide" is a novel entity for this guide, in a real-world scenario, the decision to screen it against a kinase panel would be driven by several factors:
Computational predictions: In silico docking studies might suggest a high binding affinity to the ATP-binding site of one or more kinases.
Structural similarity to known inhibitors: The compound's scaffold may share features with established classes of kinase inhibitors.
Phenotypic screening results: The compound might exhibit a desirable biological effect in a cell-based assay (e.g., anti-proliferative activity), and a kinase screen would help to identify its molecular target(s).
Selecting the Appropriate Kinase Panel
Several vendors offer kinase screening services with panels of varying sizes, from focused panels targeting specific kinase families to large panels covering a significant portion of the human kinome.[7][9] The choice of panel depends on the stage of the drug discovery project and the specific research question.
Panel Type
Description
Ideal Use Case
Kinome-wide Panel
Offers the broadest coverage, often including over 400 kinases.[7]
Early-stage discovery for a novel compound to identify initial hits and assess broad selectivity.
Focused Panel
Targets a specific family of kinases (e.g., tyrosine kinases, CDKs) or a panel of kinases associated with safety/toxicity.[9][10]
Lead optimization to refine selectivity within a kinase family or to de-risk a compound for off-target liabilities.
Custom Panel
A user-defined selection of kinases.
Hypothesis-driven research or follow-up studies on hits from a larger screen.
For our hypothetical compound, 4-Bromo-6-methylpicolinamide, a kinome-wide panel is the most appropriate choice for an initial screen to gain a comprehensive understanding of its activity and selectivity.
Choosing the Right Assay Technology
Various biochemical assay formats are available for kinase screening, each with its own advantages and limitations.[11] These can be broadly categorized as activity assays, which measure the catalytic activity of the kinase, and binding assays, which measure the direct interaction of the inhibitor with the kinase.[11]
Commonly used assay technologies include:
Radiometric Assays: Considered the "gold standard," these assays directly measure the transfer of a radiolabeled phosphate from ATP to a substrate.[11]
Fluorescence-Based Assays: These include methods like Z'-LYTE™, which uses FRET to detect phosphorylation, and fluorescence polarization (FP) assays.[12][13][14]
Luminescence-Based Assays: The ADP-Glo™ assay is a popular example that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.[15][16]
For this guide, we will focus on the ADP-Glo™ Kinase Assay due to its high sensitivity, broad applicability to virtually any kinase, and non-radioactive format.
Experimental Workflow for Kinase Panel Screening
The following section details the experimental workflow for screening 4-Bromo-6-methylpicolinamide against a kinase panel using the ADP-Glo™ assay technology.
Figure 1: Overall experimental workflow for kinase panel screening.
Materials and Reagents
4-Bromo-6-methylpicolinamide (solubilized in 100% DMSO)
Kinase panel (recombinant human kinases)
Kinase-specific substrates
ATP
Kinase buffer
ADP-Glo™ Kinase Assay Kit (Promega)
384-well white assay plates
Multichannel pipettes and/or automated liquid handling system
Plate reader with luminescence detection capabilities
This protocol is adapted for a 384-well plate format.[17]
1. Compound Plating:
a. Create a serial dilution of 4-Bromo-6-methylpicolinamide in 100% DMSO. A common starting concentration for a primary screen is 10 mM.
b. Dispense a small volume (e.g., 50 nL) of the compound dilutions into the assay plate. The final DMSO concentration in the assay should be kept low (typically ≤ 1%) to avoid affecting kinase activity.[18]
c. Include appropriate controls:
Positive control: A known broad-spectrum kinase inhibitor (e.g., staurosporine).
Negative control: DMSO only (represents 100% kinase activity).
2. Kinase Reaction:
a. Prepare a master mix containing the kinase, its specific substrate, and kinase buffer.
b. Add the kinase master mix to each well of the assay plate containing the compound.
c. Initiate the kinase reaction by adding ATP. The ATP concentration should ideally be at or near the Km for each kinase to accurately determine the potency of ATP-competitive inhibitors.
d. Incubate the plate at room temperature for the optimized reaction time (typically 60 minutes).
3. ADP Detection:
a. Add ADP-Glo™ Reagent to all wells to terminate the kinase reaction and deplete the remaining ATP.[15][19]
b. Incubate for 40 minutes at room temperature.[16]
c. Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP, which then drives a luciferase/luciferin reaction to produce a luminescent signal.[15][19]
d. Incubate for 30-60 minutes at room temperature to stabilize the luminescent signal.[16]
4. Data Acquisition:
a. Measure the luminescence of each well using a plate reader. The luminescent signal is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.
Data Analysis and Interpretation
Primary Screen Data Analysis
For a primary screen conducted at a single concentration of the test compound (e.g., 10 µM), the data is typically expressed as percent inhibition or percent remaining activity.
Signal_Compound is the luminescence from wells with the test compound.
Signal_DMSO is the average luminescence from the negative control wells.
Signal_Background is the average luminescence from wells with no kinase.
A "hit" is typically defined as a compound that causes a certain threshold of inhibition (e.g., >50% or >70%).
Dose-Response Analysis and IC50 Determination
For hits identified in the primary screen, a dose-response experiment is performed to determine the half-maximal inhibitory concentration (IC50). This involves testing the compound over a range of concentrations (typically an 8- to 12-point dilution series).
The resulting data are plotted with inhibitor concentration on the x-axis (log scale) and percent inhibition on the y-axis. A sigmoidal dose-response curve is then fitted to the data using a four-parameter logistic model to calculate the IC50 value.
Hypothetical Screening Results for 4-Bromo-6-methylpicolinamide
The following table presents plausible screening results for our hypothetical compound.
Kinase Target
Primary Screen (% Inhibition @ 10 µM)
IC50 (nM)
Kinase Family
AURKA
95%
50
Serine/Threonine
AURKB
92%
80
Serine/Threonine
VEGFR2
85%
250
Tyrosine
ABL1
45%
>10,000
Tyrosine
EGFR
20%
>10,000
Tyrosine
SRC
15%
>10,000
Tyrosine
... (400+ other kinases)
<10%
>10,000
Various
Quantifying and Visualizing Selectivity
Several metrics can be used to quantify the selectivity of a kinase inhibitor.[7]
Selectivity Score (S-score): This is calculated by dividing the number of kinases inhibited above a certain threshold (e.g., IC50 < 3 µM) by the total number of kinases tested.[7][20] A lower S-score indicates higher selectivity.
Gini Score: This metric quantifies the inequality of inhibition across the kinome, with a score of 1 representing inhibition of a single kinase and 0 indicating equal inhibition of all kinases.[21]
A powerful way to visualize selectivity is to plot the inhibited kinases on a kinome tree diagram.
Figure 2: Simplified kinome tree representation of selectivity.
Interpretation of Results and Next Steps
Based on our hypothetical data, 4-Bromo-6-methylpicolinamide is a potent inhibitor of AURKA and AURKB, with weaker activity against VEGFR2. The compound appears to be highly selective, with minimal activity against a large number of other kinases.
The next steps in the drug discovery process would involve:
Orthogonal Assay Validation: Confirming the inhibitory activity using a different assay technology (e.g., a binding assay) to rule out assay-specific artifacts.
Mechanism of Action Studies: Determining whether the inhibitor is ATP-competitive, allosteric, or uncompetitive.
Cellular Activity Assessment: Evaluating the compound's ability to inhibit the target kinases in a cellular context and its effect on downstream signaling pathways.
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of 4-Bromo-6-methylpicolinamide to improve potency and selectivity.
Figure 3: Decision-making workflow following primary kinase screening.
Conclusion
Kinase panel screening is an indispensable tool in modern drug discovery for the characterization of novel inhibitors.[5][8] A systematic and well-designed screening cascade, as outlined in this guide for the hypothetical compound 4-Bromo-6-methylpicolinamide, is essential for identifying promising lead candidates, understanding their selectivity profile, and guiding subsequent optimization efforts. By combining robust biochemical assays with rigorous data analysis, researchers can gain critical insights into the therapeutic potential and possible off-target liabilities of new chemical entities, ultimately accelerating the development of new kinase-targeted therapies.
References
Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]
Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature biotechnology, 29(11), 1046-1051. [Link]
Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature biotechnology, 26(1), 127-132. [Link]
Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from [Link]
Anastassiadis, T., Deacon, S. W., Devarajan, K., Ma, H., & Peterson, J. R. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature biotechnology, 29(11), 1039-1045. [Link]
Gao, Y., Davies, S. P., Augustin, M., Woodward, A., Patel, U. A., K PICTOGRAM, ... & Faelth-Savitski, M. (2013). A broad-spectrum screen for prediction of kinase inhibitor activities in cells. Cell, 152(6), 1395-1406. [Link]
Copeland, R. A. (2005). Evaluation of enzyme inhibitors in drug discovery: a guide for medicinal chemists and pharmacologists. John Wiley & Sons.
Knight, Z. A., & Shokat, K. M. (2005). Features of selective kinase inhibitors. Chemistry & biology, 12(6), 621-637. [Link]
Comprehensive Technical Guide: Preliminary Cytotoxicity Studies of 4-Bromo-6-methylpicolinamide
Executive Summary This technical guide outlines the standardized framework for evaluating the cytotoxic profile of 4-Bromo-6-methylpicolinamide , a halogenated pyridine scaffold with significant potential in medicinal ch...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide outlines the standardized framework for evaluating the cytotoxic profile of 4-Bromo-6-methylpicolinamide , a halogenated pyridine scaffold with significant potential in medicinal chemistry. While often utilized as a synthetic intermediate for cross-coupling reactions (e.g., Suzuki-Miyaura), the picolinamide core itself possesses inherent biological activity, particularly in metal chelation and enzyme inhibition (e.g., metallo-β-lactamases). This document provides a rigorous, self-validating workflow for researchers to determine the compound’s antiproliferative efficacy (
), mechanism of action (MOA), and safety thresholds.
Part 1: Chemical Profile & Rationale[1][2]
Structural Significance
The pharmacophore of 4-Bromo-6-methylpicolinamide combines three distinct functional motifs that dictate its biological interaction:
Picolinamide Core (N,O-Donor): A bidentate ligand capable of chelating transition metals (Zn²⁺, Cu²⁺, Fe²⁺) in metalloenzymes, potentially disrupting cellular respiration or DNA repair mechanisms.
C-4 Bromine Substituent: A lipophilic handle that enhances membrane permeability and facilitates halogen bonding with protein targets. It also serves as a reactive site for late-stage diversification.
C-6 Methyl Group: Provides steric bulk that can modulate receptor binding affinity and metabolic stability by blocking oxidation at the susceptible 6-position.
Preparation & Solubility
Molecular Weight: ~215.05 g/mol
Solubility: Low in water; soluble in DMSO and Methanol.
Stock Solution Protocol: Dissolve in 100% Dimethyl Sulfoxide (DMSO) to a concentration of 10–50 mM .
Storage: Aliquot and store at -20°C to prevent freeze-thaw degradation.
Critical Control: The final concentration of DMSO in cell culture media must never exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity, which can confound results.
Part 2: Experimental Design Strategy
Cell Line Selection
To establish a broad cytotoxicity profile, a panel of cell lines representing different tissue origins and p53 statuses is recommended:
Cell Line
Tissue Origin
Rationale
HCT116
Colon Carcinoma
High sensitivity to metal-chelating agents; wild-type p53.
MCF-7
Breast Adenocarcinoma
Standard model for hormone-dependent cancers.
HepG2
Hepatocellular Carcinoma
Essential for assessing metabolic activation and hepatotoxicity.
HEK293
Embryonic Kidney
Negative Control: Non-cancerous line to determine selectivity index (SI).[1]
Controls
Positive Control:Doxorubicin or Cisplatin (Standard chemotherapeutics with known
).
Negative Control: 0.5% DMSO in complete media (Vehicle control).
Blank: Media only (no cells) to correct for background absorbance.
Part 3: Methodology (Step-by-Step Protocols)
Cell Culture & Seeding
Harvest: Detach adherent cells using Trypsin-EDTA (0.25%) when they reach 80% confluency.
Count: Determine cell density using a hemocytometer or automated counter with Trypan Blue exclusion (viability >95% required).
Seed: Plate cells in 96-well flat-bottom microplates at a density of 5,000–10,000 cells/well in 100 µL of media.
Incubate: Allow attachment for 24 hours at 37°C, 5% CO₂.
Compound Treatment[4][5]
Serial Dilution: Prepare a fresh 2x working solution series in culture media. Recommended range: 0.1 µM to 100 µM (logarithmic scale: 0.1, 1, 10, 50, 100 µM).
Application: Aspirate old media (optional, or add 2x concentrate) and add 100 µL of compound-containing media.
Duration: Incubate for 48 or 72 hours .
Viability Assay (MTT Protocol)
The MTT assay relies on the reduction of tetrazolium salt by mitochondrial succinate dehydrogenase in viable cells.
Reagent Prep: Dissolve MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS at 5 mg/mL. Filter sterilize.
Addition: Add 10-20 µL of MTT stock to each well (final conc. 0.5 mg/mL).
Incubation: Incubate for 3–4 hours at 37°C until purple formazan crystals form.
Solubilization: Carefully remove media. Add 100 µL of DMSO to dissolve crystals.
Quantification: Measure absorbance (OD) at 570 nm (reference 630 nm) using a microplate reader.
Part 4: Data Analysis & Visualization
Calculation of Cell Viability
Determination
Plot % Viability (y-axis) vs. Log[Concentration] (x-axis). Use non-linear regression (sigmoidal dose-response, variable slope) to calculate the
.
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the cytotoxicity screening process.
Figure 1: Standardized workflow for high-throughput cytotoxicity screening using the MTT assay.
Part 5: Mechanistic Insights (Hypothetical MOA)
Given the picolinamide structure, if cytotoxicity is observed, it likely proceeds via one of two primary pathways:
Metal Chelation & ROS Generation: The picolinamide moiety can chelate intracellular iron or copper, leading to Fenton chemistry and the production of Reactive Oxygen Species (ROS), triggering apoptosis.
Kinase/Enzyme Inhibition: Halogenated pyridines often mimic ATP purine rings or bind allosteric sites on enzymes like kinases or topoisomerases.
Proposed Signaling Pathway
Figure 2: Hypothetical Mechanism of Action (MOA) involving metal chelation and oxidative stress.
Part 6: Safety & Handling (MSDS Highlights)
Hazard Identification: Irritant to eyes, respiratory system, and skin.
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
Waste Disposal: Dispose of as halogenated organic waste. Do not pour down the drain.
References
PubChem. (2025). Methyl 4-bromo-6-methylpicolinate Compound Summary. National Library of Medicine. [Link]
MDPI. (2019). Anticancer Cytotoxic Activity of Bispidine Derivatives. Molecules. [Link]
National Institutes of Health (PMC). (2003). In Vitro and In Vivo Biological Activities of Dipicolinate Oxovanadium(IV) Complexes. [Link]
Application Notes & Protocols: A Guide to the Synthesis of Picolinamides via Amidation of Methyl 4-bromo-6-methylpicolinate
Abstract This document provides a comprehensive guide for the synthesis of N-substituted picolinamides through the direct amidation of methyl 4-bromo-6-methylpicolinate. Picolinamides are a critical structural motif foun...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This document provides a comprehensive guide for the synthesis of N-substituted picolinamides through the direct amidation of methyl 4-bromo-6-methylpicolinate. Picolinamides are a critical structural motif found in a vast array of pharmaceuticals and agrochemicals, making their efficient synthesis a topic of significant interest to the research and development community.[1][2] This guide is tailored for researchers, medicinal chemists, and process development scientists. It delivers not only a detailed, step-by-step experimental protocol but also delves into the underlying reaction mechanism, the rationale behind procedural choices, and essential safety considerations. The aim is to provide a robust and reproducible methodology grounded in established chemical principles.
Introduction: The Strategic Importance of Picolinamides
The picolinamide scaffold is a privileged structure in modern chemistry. Its prevalence in bioactive molecules stems from its ability to engage in various non-covalent interactions and act as an effective metal-chelating pharmacophore.[3] Derivatives of picolinamide have demonstrated a wide range of biological activities, including potential as antitumor agents.[1]
The starting material, methyl 4-bromo-6-methylpicolinate, is a versatile synthetic intermediate.[3] The methyl ester provides a direct route to the amide functionality, while the bromine atom at the 4-position serves as a valuable synthetic handle for further molecular elaboration through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations.[3] The direct amidation of this ester is a fundamental transformation, offering an atom-economical pathway to diverse compound libraries.
The conversion of a methyl ester to an amide in the presence of an amine proceeds via a well-established nucleophilic acyl substitution pathway. This process, often referred to as aminolysis, is typically thermally driven.
Nucleophilic Attack: The reaction initiates with the nitrogen atom of the amine, acting as a nucleophile, attacking the electrophilic carbonyl carbon of the ester.
Formation of a Tetrahedral Intermediate: This attack breaks the carbonyl π-bond, and the electrons move to the oxygen atom, forming a transient, negatively charged tetrahedral intermediate.
Collapse of the Intermediate: The tetrahedral intermediate is unstable and collapses. The lone pair of electrons on the oxygen atom reforms the π-bond of the carbonyl group.
Expulsion of the Leaving Group: Simultaneously, the C-O bond of the methoxy group breaks, expelling a methoxide anion (CH₃O⁻) as the leaving group. This methoxide is subsequently protonated by the protonated amine (formed in the initial equilibrium) or another proton source to generate methanol. The final product is the thermodynamically stable amide.
Figure 1: The mechanism of nucleophilic acyl substitution for the amidation of a methyl ester.
Detailed Experimental Protocol
This section provides a robust, step-by-step procedure for the synthesis of an N-substituted 4-bromo-6-methylpicolinamide.
Materials and Reagents
Reagent
Grade
Example Supplier
CAS Number
Notes
Methyl 4-bromo-6-methylpicolinate
≥97%
Combi-Blocks
886372-49-2
The limiting reagent.
Primary/Secondary Amine (R₁R₂NH)
≥98%
Sigma-Aldrich
Varies
Use 1.2-1.5 equivalents.
Methanol (MeOH)
Anhydrous
Fisher Scientific
67-56-1
Solvent.
Dichloromethane (DCM)
ACS Grade
VWR
75-09-2
For extraction.
Saturated aq. Sodium Bicarbonate (NaHCO₃)
ACS Grade
J.T. Baker
144-55-8
For aqueous wash.
Brine (Saturated aq. NaCl)
---
Lab Prepared
7647-14-5
For aqueous wash.
Anhydrous Magnesium Sulfate (MgSO₄)
Reagent Grade
Acros Organics
7487-88-9
Drying agent.
Silica Gel
60 Å, 230-400 mesh
Sorbent Technologies
63231-67-4
For chromatography.
Equipment
Round-bottom flask with reflux condenser
Magnetic stirrer and stir plate
Heating mantle with temperature controller
Rotary evaporator
Separatory funnel
Standard laboratory glassware (beakers, graduated cylinders)
Thin Layer Chromatography (TLC) plates and chamber
Step-by-Step Synthesis Workflow
Figure 2: Step-by-step workflow for the synthesis and purification of picolinamide.
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine methyl 4-bromo-6-methylpicolinate (1.0 eq) and the desired amine (1.2 eq). Add anhydrous methanol to achieve a concentration of approximately 0.2-0.5 M.
Heating and Monitoring: Attach a reflux condenser and place the flask in a heating mantle. Heat the mixture to reflux (approx. 65 °C) with vigorous stirring. Monitor the reaction's progress by TLC, observing the consumption of the starting ester. The reaction time can vary from 4 to 24 hours depending on the amine's reactivity.
Workup: Once the reaction is complete, allow the flask to cool to room temperature. Remove the methanol using a rotary evaporator. Dissolve the resulting residue in dichloromethane (DCM) and transfer it to a separatory funnel.
Extraction: Wash the organic layer with saturated aqueous sodium bicarbonate solution (2x) to neutralize any acidic species and remove some polar impurities. Follow with a wash using brine (1x) to facilitate the removal of water.
Drying and Concentration: Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous magnesium sulfate. Filter off the drying agent and rinse the filter cake with a small amount of fresh DCM. Concentrate the filtrate under reduced pressure to yield the crude picolinamide product.
Purification: Purify the crude material using flash column chromatography on silica gel. The eluent system will depend on the polarity of the product but a gradient of ethyl acetate in hexanes is a common starting point. Combine the fractions containing the pure product and concentrate to yield the final picolinamide.
Justification of Experimental Design
Choice of Solvent: Methanol is a pragmatic choice as it is the alcohol corresponding to the ester's leaving group. Its polarity is suitable for dissolving the reactants, and its boiling point is convenient for reflux conditions.
Stoichiometry: Using a slight excess of the amine (1.2 equivalents) helps to drive the reaction equilibrium towards the product side, ensuring complete conversion of the more valuable starting ester.
Temperature: Heating to reflux provides the necessary activation energy to overcome the energy barrier for the formation of the tetrahedral intermediate. For less reactive amines, higher temperatures with a higher-boiling solvent (e.g., ethanol) may be required.
Aqueous Wash: The sodium bicarbonate wash is crucial for removing any unreacted starting material that may have hydrolyzed to the carboxylic acid under the reaction conditions. The brine wash helps to break any emulsions and reduces the amount of dissolved water in the organic phase.
Safety and Handling
All chemical manipulations should be performed inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a flame-resistant lab coat, and nitrile gloves.
Reagent Hazards: Methyl 4-bromo-6-methylpicolinate and related halogenated pyridines may cause skin, eye, and respiratory irritation.[4] Many amines are corrosive and/or toxic. Consult the specific Safety Data Sheet (SDS) for each reagent before use.
Solvent Hazards: Dichloromethane is a volatile organic solvent and a suspected carcinogen.[5] Avoid inhalation of vapors and ensure adequate ventilation.
Accidental Exposure:
Skin Contact: Immediately wash the affected area with plenty of soap and water.[5] Remove contaminated clothing.
Eye Contact: Rinse cautiously with water for several minutes.[5] Seek immediate medical attention.
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[4][5]
Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.
References
Title: Synthesis and biological evaluation of novel N-methyl-picolinamide-4-thiol derivatives as potential antitumor agents
Source: PubMed, National Library of Medicine
URL: [Link]
Title: Methyl 4-bromo-6-methylpicolinate | C8H8BrNO2
Source: PubChem, National Institutes of Health
URL: [Link]
Title: Process for synthesis of picolinamides - Google Patents
Source: Google Patents
URL
Spectroscopic characterization of 4-Bromo-6-methylpicolinamide (NMR, IR, MS)
An Application Note for the Comprehensive Spectroscopic Characterization of 4-Bromo-6-methylpicolinamide Authored by: Gemini, Senior Application Scientist Introduction In the landscape of modern drug discovery and materi...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note for the Comprehensive Spectroscopic Characterization of 4-Bromo-6-methylpicolinamide
Authored by: Gemini, Senior Application Scientist
Introduction
In the landscape of modern drug discovery and materials science, heterocyclic compounds form the backbone of many vital molecules. Among these, pyridinecarboxamides are a privileged scaffold due to their diverse biological activities and utility as versatile synthetic intermediates.[1] 4-Bromo-6-methylpicolinamide is one such compound, incorporating a bromine atom ripe for further functionalization via cross-coupling reactions, a reactive amide group, and a methyl-substituted pyridine core.
The unambiguous structural confirmation and purity assessment of such molecules are paramount. This application note provides a detailed guide to the spectroscopic characterization of 4-Bromo-6-methylpicolinamide using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The protocols and interpretations herein are designed for researchers, scientists, and drug development professionals to ensure the identity and quality of their synthesized compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Skeleton
NMR spectroscopy is the cornerstone of small molecule characterization, providing precise information about the chemical environment of individual atoms. For 4-Bromo-6-methylpicolinamide, both ¹H and ¹³C NMR are essential for confirming the substitution pattern on the pyridine ring and the integrity of the amide and methyl groups.
¹H NMR Spectroscopy: A Proton's Perspective
Causality in Proton Environments: The chemical shift (δ) of each proton is dictated by its local electronic environment. Electron-withdrawing groups, like the bromine atom and the amide carbonyl, deshield nearby protons, shifting their signals downfield (to higher ppm values). The number of adjacent, non-equivalent protons determines the signal's splitting pattern (multiplicity), as described by the n+1 rule.
Expected ¹H NMR Spectrum:
Based on the structure of 4-Bromo-6-methylpicolinamide, we anticipate the following signals:
Amide Protons (-CONH₂): Two distinct signals, often broad, in the downfield region (typically δ 7.5-8.5 ppm). Their diastereotopic nature can arise from hindered rotation around the C-N bond, a known phenomenon in picolinamides.[2]
Aromatic Protons (H-3, H-5): The two protons on the pyridine ring are in different environments. H-3 is adjacent to the electron-withdrawing amide group, while H-5 is adjacent to the bromine atom. We expect two distinct signals, likely doublets or singlets depending on the coupling constants, in the aromatic region (δ 7.0-8.5 ppm).[3]
Methyl Protons (-CH₃): A singlet in the upfield region (typically δ 2.4-2.6 ppm), integrating to three protons.[4]
Table 1: Predicted ¹H NMR Data for 4-Bromo-6-methylpicolinamide (in CDCl₃, 400 MHz)
Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
Rationale
~ 8.0 - 8.2
Broad Singlet
1H
Amide (-NHa)
Deshielded by adjacent carbonyl and ring nitrogen.
~ 7.85
Singlet / Doublet
1H
H-3
Influenced by the ortho-amide group.
~ 7.70
Singlet / Doublet
1H
H-5
Influenced by the ortho-bromine atom.
~ 7.5 - 7.7
Broad Singlet
1H
Amide (-NHb)
Diastereotopic to the other amide proton.
~ 2.55
Singlet
3H
-CH₃
Typical shift for a methyl group on a pyridine ring.[4]
¹³C NMR Spectroscopy: Mapping the Carbon Framework
Principles of Carbon Detection: ¹³C NMR spectroscopy provides a signal for each unique carbon atom in the molecule. The chemical shifts are highly sensitive to the carbon's hybridization and the electronegativity of attached atoms.
Expected ¹³C NMR Spectrum:
The molecule has 7 unique carbon atoms, and thus we expect 7 distinct signals.
Carbonyl Carbon (-C=O): The most downfield signal, typically in the δ 165-170 ppm range.
Aromatic Carbons: Five signals in the aromatic region (δ 120-160 ppm). The carbons directly attached to heteroatoms (N, Br) will have their shifts significantly influenced.
Methyl Carbon (-CH₃): The most upfield signal, typically around δ 20-25 ppm.
Table 2: Predicted ¹³C NMR Data for 4-Bromo-6-methylpicolinamide (in CDCl₃, 100 MHz)
Chemical Shift (δ, ppm)
Assignment
Rationale
~ 167.0
C=O
Typical chemical shift for an amide carbonyl carbon.
~ 158.0
C-6
Attached to nitrogen and the methyl group.
~ 151.0
C-2
Attached to nitrogen and the amide group.
~ 141.0
C-5
Aromatic C-H.
~ 135.0
C-4
Attached to the electronegative bromine atom.
~ 125.0
C-3
Aromatic C-H.
~ 24.0
-CH₃
Typical shift for a methyl group on an aromatic ring.
Protocol 1: NMR Sample Preparation and Data Acquisition
Sample Preparation: Accurately weigh 5-10 mg of the 4-Bromo-6-methylpicolinamide sample.
Dissolution: Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Ensure complete dissolution.
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.
Instrumentation: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
Data Acquisition:
Lock the spectrometer onto the deuterium signal of the solvent.
Shim the magnetic field to achieve optimal homogeneity.
Acquire the ¹H NMR spectrum using standard parameters (e.g., 16-32 scans).
Acquire the ¹³C NMR spectrum, which will require a larger number of scans for adequate signal-to-noise (e.g., 1024 or more).
Data Processing: Fourier transform the raw data, phase correct the spectra, and calibrate the chemical shift scale using the TMS signal (0.00 ppm). Integrate the ¹H NMR signals.
NMR Workflow Visualization
Caption: NMR analysis workflow from sample preparation to spectral analysis.
Infrared (IR) Spectroscopy: Identifying Functional Groups
The Vibrational Signature: IR spectroscopy probes the vibrational modes of molecules. Specific functional groups absorb infrared radiation at characteristic frequencies, making it an excellent tool for confirming their presence.
Expected IR Absorptions:
For 4-Bromo-6-methylpicolinamide, the key functional groups will produce distinct peaks:
N-H Stretch: The amide N-H bonds will give rise to one or two sharp peaks in the 3200-3400 cm⁻¹ region. A primary amide (-CONH₂) typically shows two bands (symmetric and asymmetric stretching).
C-H Stretch: Aromatic and aliphatic C-H stretches will appear just above and below 3000 cm⁻¹, respectively.
C=O Stretch (Amide I band): A strong, sharp absorption band around 1650-1680 cm⁻¹ is characteristic of the amide carbonyl group.[5]
N-H Bend (Amide II band): This secondary absorption for the amide is typically found around 1600-1640 cm⁻¹.
C=C and C=N Stretch: Aromatic ring stretching vibrations will appear in the 1400-1600 cm⁻¹ region.
C-Br Stretch: A weaker absorption in the fingerprint region, typically between 500-650 cm⁻¹.
Table 3: Predicted IR Absorption Bands for 4-Bromo-6-methylpicolinamide
Wavenumber (cm⁻¹)
Intensity
Assignment
Functional Group
~ 3350, 3180
Medium-Strong
Asymmetric & Symmetric N-H Stretch
Primary Amide
~ 3080
Medium
Aromatic C-H Stretch
Pyridine Ring
~ 2950
Medium
Aliphatic C-H Stretch
Methyl Group
~ 1670
Strong
C=O Stretch (Amide I)
Amide Carbonyl
~ 1610
Medium
N-H Bend (Amide II)
Primary Amide
~ 1580, 1450
Medium-Strong
C=C/C=N Ring Stretching
Pyridine Ring
~ 600
Medium-Weak
C-Br Stretch
Bromo-substituent
Protocol 2: FTIR-ATR Data Acquisition
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Collect a background spectrum.
Sample Application: Place a small amount (a few milligrams) of the solid 4-Bromo-6-methylpicolinamide sample directly onto the ATR crystal.
Apply Pressure: Use the pressure arm to ensure firm contact between the sample and the crystal.
Data Collection: Collect the sample spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum with a resolution of 4 cm⁻¹.
Cleaning: Clean the crystal thoroughly with an appropriate solvent (e.g., isopropanol) after analysis.
IR Analysis Workflow Visualization
Caption: Workflow for acquiring an FTIR spectrum using an ATR accessory.
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Weighing Molecules: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and offers structural clues based on its fragmentation pattern.
Expected Mass Spectrum:
Molecular Ion (M⁺): The molecular formula of 4-Bromo-6-methylpicolinamide is C₇H₇BrN₂O. The key feature will be a pair of molecular ion peaks of nearly equal intensity, separated by 2 m/z units. This is the characteristic isotopic signature of bromine, which has two major isotopes: ⁷⁹Br (~50.7% abundance) and ⁸¹Br (~49.3% abundance).[6]
Fragmentation Pattern: The initial radical cation can undergo fragmentation. Predicting the exact fragments requires complex analysis, but logical bond cleavages can be anticipated.[7][8]
Loss of -NH₂: [M - 16]⁺
Loss of -CONH₂: [M - 44]⁺
Loss of Br: [M - 79/81]⁺
Loss of -CH₃: [M - 15]⁺
Table 4: Predicted Key Ions in the Mass Spectrum of 4-Bromo-6-methylpicolinamide
m/z Value
Interpretation
Significance
214, 216
[M]⁺, [M+2]⁺
Molecular ion peaks confirming molecular weight and presence of one bromine atom.
198, 200
[M - NH₂]⁺
Loss of the amino group.
170, 172
[M - CONH₂]⁺
Loss of the primary amide group.
135
[M - Br]⁺
Loss of a bromine atom.
92
[M - Br - CONH₂]⁺
Subsequent loss of amide and bromine.
Protocol 3: Mass Spectrometry Analysis (Electron Ionization)
Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile solvent like methanol or acetonitrile.
Instrument Setup: The analysis is typically performed using a Gas Chromatography-Mass Spectrometry (GC-MS) or by direct infusion into the ion source. For GC-MS, select an appropriate temperature program to ensure volatilization of the compound.
Ionization: The standard method for small molecules is Electron Ionization (EI) at 70 eV. This provides reproducible fragmentation patterns.
Mass Analysis: The ions are separated by a mass analyzer (e.g., quadrupole) and detected.
Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peaks and major fragment ions. Compare the observed isotopic pattern for bromine-containing fragments with theoretical distributions.
MS Analysis Workflow Visualization
Caption: Mass spectrometry workflow from sample preparation to structural confirmation.
Conclusion
The combined application of NMR, IR, and MS provides a robust and self-validating system for the characterization of 4-Bromo-6-methylpicolinamide. ¹H and ¹³C NMR confirm the precise arrangement of atoms in the molecular skeleton. IR spectroscopy validates the presence of key functional groups, particularly the primary amide. Finally, mass spectrometry confirms the molecular weight and the presence of the bromine atom through its distinct isotopic pattern, while fragmentation analysis lends further support to the proposed structure. Following these protocols will ensure the production of well-characterized, high-purity material essential for downstream applications in research and development.
References
Farag, A. M., Kheder, N. A., & Dawood, K. M. (2023). Synthesis and Characterization of Some New Pyridine-Carboxamide Derivatives of Potential Biological Activities. Polycyclic Aromatic Compounds, 44(9), 5927–5937. Available from: [Link]
The Royal Society of Chemistry. (2006). Eco-friendly and versatile brominating reagent prepared from liquid bromine precursor. Green Chemistry, Supplementary Material. Available from: [Link]
The Royal Society of Chemistry. (n.d.). Supporting Information: Effects of structural modifications on the metal binding, anti-amyloid activity, and cholinesterase inhib. Available from: [Link]
The Royal Society of Chemistry and the Centre National de la Recherche Scientifique. (2019). Supporting Information. Available from: [Link]
ResearchGate. (n.d.). 1H NMR spectra of 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol. Available from: [Link]
Szczesio, M., et al. (2021). Multicomponent Crystalline Solid Forms of Pyridinecarboxamides and DL-2-Hydroxy-2-phenylacetic Acid. Molecules, 26(22), 6927. Available from: [Link]
NIST. (n.d.). Benzenamine, 4-bromo-. NIST Chemistry WebBook. Available from: [Link]
LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available from: [Link]
Save My Exams. (n.d.). Mass Spectrometry (MS) Fragmentation Patterns (HL). Available from: [Link]
Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science & Biotechnology Journal of Advanced Research, 4(2), 1-5. Available from: [Link]
Wiley-VCH. (2007). Supporting Information. Available from: [Link]
The Royal Society of Chemistry. (n.d.). Supporting Information for Chemical Communications. Available from: [Link]
MDPI. (2021). Multicomponent Crystalline Solid Forms of Pyridinecarboxamides and DL-2-Hydroxy-2-phenylacetic Acid. Molecules, 26(22), 6927. Available from: [Link]
Smith, A. B., et al. (2008). The Amide Rotational Barriers in Picolinamide and Nicotinamide: NMR and ab Initio Studies. The Journal of Organic Chemistry, 73(19), 7581–7587. Available from: [Link]
Bendola Publishing. (n.d.). Synthesis, Spectroscopic, and DFT Studies of Some Platinum-Pyrazine Carboxamide Derivatives. Available from: [Link]
Michigan State University. (n.d.). Mass Spectrometry. Department of Chemistry. Available from: [Link]
CrystEngComm (RSC Publishing). (n.d.). Coordination-driven self-assembly of thiocyanate complexes of Co(ii), Ni(ii) and Cu(ii) with picolinamide: a structural and DFT study. Available from: [Link]
ResearchGate. (n.d.). Synthesis, Spectroscopic, and DFT Studies of Some Platinum-Pyrazine Carboxamide Derivatives. Available from: [Link]
Chem Help ASAP. (2023, February 3). predicting likely fragments in a mass spectrum [Video]. YouTube. Available from: [Link]
Application Note: 4-Bromo-6-methylpicolinamide as a Privileged Scaffold for Next-Generation BET Bromodomain Inhibition
This Application Note is structured as a high-level technical guide for medicinal chemists and chemical biologists. It treats 4-Bromo-6-methylpicolinamide not merely as a reagent, but as a privileged scaffold for the des...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is structured as a high-level technical guide for medicinal chemists and chemical biologists. It treats 4-Bromo-6-methylpicolinamide not merely as a reagent, but as a privileged scaffold for the design of Bromodomain and Extra-Terminal (BET) inhibitors .
Executive Summary
The bromodomain and extra-terminal (BET) protein family (BRD2, BRD3, BRD4, BRDT) recognizes acetylated lysine (Kac) residues on histone tails, serving as a critical node in transcriptional regulation, particularly for the oncogene c-Myc. While first-generation inhibitors like JQ1 (diazepine-based) established proof-of-concept, current efforts focus on novel scaffolds with improved physicochemical properties and distinct selectivity profiles.
4-Bromo-6-methylpicolinamide represents a highly versatile "head-group" scaffold. Its picolinamide core mimics the acetyl-lysine pharmacophore, anchoring the molecule to the conserved Asparagine (Asn140 in BRD4) residue. The 4-bromo position serves as a strategic exit vector for growing the molecule into the hydrophobic "WPF shelf," while the 6-methyl group introduces conformational constraints that enhance selectivity.
This guide details the application of 4-Bromo-6-methylpicolinamide in synthesizing high-potency BET inhibitors and validating their efficacy through biochemical and cellular assays.
Mechanistic Basis & Structural Logic
The Acetyl-Lysine Mimicry
The primary mechanism of BET inhibition relies on competitive displacement of the acetylated histone tail.
The Anchor: The amide functionality of the picolinamide core forms a critical hydrogen bond with the conserved Asn140 (in BRD4 BD1) at the base of the binding pocket.
The Exit Vector (4-Position): The bromine atom at the 4-position is positioned to point towards the solvent-exposed region and the hydrophobic WPF shelf (Trp81, Pro82, Phe83). Substitution at this position via cross-coupling allows for the introduction of hydrophobic moieties (e.g., aryl, heteroaryl) that drastically increase binding affinity.
The Selectivity Handle (6-Position): The methyl group at the 6-position creates a steric clash with non-BET bromodomains or induces a specific dihedral twist, optimizing the fit within the ZA loop of BET proteins.
Visualization: Scaffold-to-Lead Logic
The following diagram illustrates the structural activity relationship (SAR) logic transforming the raw intermediate into a bioactive inhibitor.
Figure 1: Structural logic flow from the 4-Bromo-6-methylpicolinamide scaffold to a functional BET inhibitor, highlighting key binding interactions.
Experimental Protocols
Protocol A: Chemical Synthesis (Lead Generation)
Objective: To synthesize a library of 4-substituted picolinamides via Suzuki-Miyaura cross-coupling.
React: Heat to 90°C for 4 hours (or 110°C for 30 min in microwave).
Work-up: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.
Purify: Flash chromatography (Hexane/EtOAc gradient). The picolinamide product typically elutes at 40-60% EtOAc due to the polarity of the amide.
Self-Validating Checkpoint:
Success Indicator: The disappearance of the starting material bromine peak in LC-MS and the appearance of the M+1 peak corresponding to the coupled product.
Common Failure: De-bromination (formation of 6-methylpicolinamide) indicates catalyst death or excess heat; ensure Argon purge is rigorous.
Halogen bond insufficient for deep pocket affinity.
Signaling Pathway Impact
The inhibition of BRD4 by picolinamide derivatives disrupts the super-enhancer complex driving oncogenesis.
Figure 2: Mechanism of Action. The picolinamide inhibitor competitively binds BRD4, preventing its recruitment to acetylated chromatin super-enhancers, thereby silencing c-Myc transcription.
References
Filippakopoulos, P., et al. (2010). "Selective inhibition of BET bromodomains." Nature, 468(7327), 1067–1073. [Link]
Wang, R., et al. (2022).[1] "Privileged Scaffolds Targeting Bromodomain-containing Protein 4." Current Topics in Medicinal Chemistry, 22. [Link]
Hewings, D. S., et al. (2012). "Progress in the development and application of small molecule inhibitors of bromodomain-acetyl-lysine interactions." Journal of Medicinal Chemistry, 55(22), 9393–9413. [Link]
Zhao, L., et al. (2022).[2] "Discovery of potent BET bromodomain 1 stereoselective inhibitors using DNA-encoded chemical library selections." Proceedings of the National Academy of Sciences, 119(22). [Link]
Innovative Labs. (n.d.). "4-Bromo-6-Methylpicolinamide Product Specification." Chemical Catalog. [Link]
Optimizing reaction conditions for 4-Bromo-6-methylpicolinamide synthesis
Executive Summary & Molecule Profile[1] 4-Bromo-6-methylpicolinamide is a critical scaffold for kinase inhibitors and metallo-enzyme ligands. Its synthesis presents a unique "chemical tightrope": you must activate the C2...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Molecule Profile[1]
4-Bromo-6-methylpicolinamide is a critical scaffold for kinase inhibitors and metallo-enzyme ligands. Its synthesis presents a unique "chemical tightrope": you must activate the C2-carboxylic acid for amidation without displacing the labile C4-bromine atom or causing decarboxylation.
Key Structural Challenges:
C4-Bromine Lability: The pyridine ring is electron-deficient. The C4 position is highly susceptible to Nucleophilic Aromatic Substitution (
), especially by the ammonia nucleophile used to form the amide.
Steric/Electronic Deactivation: The 6-methyl group provides steric bulk that can hinder nucleophilic attack at C2, while the electron-withdrawing nitrogen makes the acid acidic (pKa ~3-4), often leading to zwitterionic solubility issues.
Halogen Exchange: Use of thionyl chloride (
) can lead to Cl/Br exchange at the C4 position, creating a difficult-to-separate impurity [1].
Primary Synthetic Protocols
Protocol A: The "Mixed Anhydride" Method (Recommended for Purity)
Best for: Avoiding halogen exchange and minimizing
Activator: Isobutyl chloroformate (IBCF) or Ethyl chloroformate
Base: N-Methylmorpholine (NMM) or TEA
Amine Source:
or (28%)
Solvent: THF (anhydrous)
Step-by-Step Workflow:
Dissolution: Dissolve acid (1.0 eq) in anhydrous THF under
. Cool to -15°C (Critical: Temperature control prevents anhydride decomposition).
Activation: Add NMM (1.1 eq) followed by dropwise addition of IBCF (1.1 eq). Stir for 30 mins at -15°C. Observation: A white precipitate (NMM·HCl) will form.[3][4]
Amidation:
Option A (Gas): Bubble dry
gas through the solution for 15 mins.
Option B (Liquid): Add concentrated
(3.0 eq) dropwise. Note: If using aqueous ammonia, ensure temperature stays < 0°C to prevent hydrolysis.
Workup: Warm to RT. Evaporate THF. Redissolve in EtOAc. Wash with sat.[3]
(removes unreacted acid) and Brine.
Protocol B: The "Coupling Reagent" Method (Discovery Scale)
Best for: High-throughput parallel synthesis.
Reagents:
Activator: HATU (1.1 eq) or T3P (Propylphosphonic anhydride)
Critical Note: When using HATU, pre-activation time should be minimized (< 5 mins) to avoid formation of the guanidinium adduct side-product, which is common with electron-deficient acids.
Visual Workflows (Graphviz)
Figure 1: Reaction Pathway & Critical Control Points
Caption: Figure 1 illustrates the primary reaction pathway and the two critical failure modes: Halogen exchange (Impurity A) and Nucleophilic displacement (Impurity B).
Troubleshooting Guide (FAQ)
Issue 1: "I see a +14 mass shift (or -44 mass shift) in LCMS."
Diagnosis: You likely have Methyl Ester formation or Decarboxylation .
Cause: If you used Methanol as a solvent with an acid catalyst (or during workup of an acid chloride), you formed the methyl ester (+14 vs acid). If you see M-44, you overheated the reaction, causing decarboxylation of the picolinic acid.
Solution: Switch solvent to THF or DMF. Keep reaction temperature below 40°C.
Issue 2: "My product contains a ~10-15% impurity that is inseparable by flash chromatography."
Diagnosis: This is likely the 4-Chloro-6-methylpicolinamide analog.
Cause: You used Thionyl Chloride (
) to activate the acid. The chloride ion attacked the C4 position, displacing the bromine [1][2].
Solution:
Avoid
: Switch to the Mixed Anhydride method (Isobutyl chloroformate) or HATU.
If you must use
: Use catalytic DMF and keep the reaction at 0°C. Do not reflux. Use Oxalyl Chloride instead, as it is milder.
Issue 3: "Yield is low (<30%) using HATU/NH4Cl."
Diagnosis: Incomplete coupling due to zwitterionic stalling or guanidinium formation .
Cause: Picolinic acids can chelate the coupling reagent. Also,
has low solubility in DMF.
Solution:
Ensure
is finely ground.
Increase DIPEA to 4.0 equivalents (NH4Cl requires 1 eq of base just to release NH3).
Switch to T3P (50% in EtOAc) . T3P is superior for sterically hindered or electron-poor anilines/amines and prevents racemization (though not chiral here, it prevents side reactions).
Issue 4: "The reaction turned yellow/orange and I see a mass of M-Br+NH2."
Diagnosis:
Displacement of the Bromine.
Cause: The reaction got too hot in the presence of ammonia. The 4-position is activated for nucleophilic attack.
Solution: Perform the ammonia addition at -10°C to 0°C . Do not let it warm up until the quench.
Optimization Data: Reagent Comparison
Method
Reagent System
Yield
Purity Profile
Scalability
Acid Chloride
/
High (80-90%)
Risk: 4-Cl impurity (5-10%)
High
Mixed Anhydride
IBCF / NMM /
Good (75-85%)
Excellent: No halogen exchange
Medium
Coupling Agent
HATU / DIPEA /
Mod (50-70%)
Good: Clean but expensive
Low (Discovery only)
Ester Aminolysis
MeOH / (sealed)
Low (40-60%)
Poor: Slow, requires heat ( risk)
Low
Decision Tree for Protocol Selection
Caption: Decision matrix for selecting the optimal synthesis route based on scale and purity requirements.
References
Devi, P., et al. (2015).[7] Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Scientific Reports.[7] (Note: Discusses the formation of 4-chloro impurities when using thionyl chloride with picolinic acids).
BenchChem. Methyl 4-bromo-6-methylpicolinate: Preparation Methods and Reaction Conditions. (General reactivity profile of 4-bromo-6-methyl picolinates).
Spring, D., et al. (2016). The reductive cleavage of picolinic amides. Tetrahedron Letters. (Discusses HATU coupling efficiency for picolinic amides).
PubChem. Compound Summary: Methyl 4-bromo-6-methylpicolinate.[8] (Physical properties and solubility data).
Troubleshooting purification of 4-Bromo-6-methylpicolinamide by column chromatography
Case ID: PUR-4B6MP-001 Subject: Troubleshooting Column Chromatography for Halogenated Picolinamides Assigned Specialist: Senior Application Scientist, Separation Sciences Division[1] Case Overview: The Molecule & The Cha...
pKa Context: The amide group at C2 is electron-withdrawing, lowering the pKa of the pyridine nitrogen (approx. pKa ~2.[2][3]1) compared to unsubstituted pyridine (pKa ~5.2).[2] While less basic, the nitrogen and amide moiety still interact strongly with acidic silanols on silica gel, leading to tailing and irreversible adsorption .[2]
Common Failure Modes:
Tailing/Streaking: "Shark-fin" peaks due to secondary interactions with silica silanols.[2]
Precipitation: Compound crashes out on the column head due to low solubility in non-polar mobile phases (e.g., Hexane).[2]
Co-elution: Poor separation from the 4-bromo-6-methylpicolinic acid precursor or regioisomers (e.g., 3-bromo or 5-bromo byproducts).[2]
Diagnostic & Troubleshooting Guide (Q&A)
Issue 1: "My product streaks on the TLC plate and elutes as a broad tail on the column."
Diagnosis: Unwanted secondary interactions.[2] Even with the reduced basicity of the picolinamide nitrogen, the molecule engages in hydrogen bonding with the acidic silanol groups (
The Fix: Add 1% Triethylamine (TEA) or 1% Aqueous Ammonia to your mobile phase.[2]
Why? The amine base preferentially binds to the acidic silanols, "capping" them and allowing your picolinamide to partition solely based on polarity.
Alternative: If TEA interferes with downstream steps, switch to Neutral Alumina stationary phase, which lacks the acidic protons of silica.[2]
Issue 2: "The sample precipitated immediately upon loading, clogging the column."
Diagnosis: Solubility Mismatch. Picolinamides often have poor solubility in the non-polar starting solvents (e.g., 100% Hexane or 90:10 Hex/EtOAc) required for gradient elution. Liquid loading with Dichloromethane (DCM) often fails when the DCM evaporates or is diluted by the mobile phase.
Corrective Action: Switch to Solid Loading (Dry Loading) .
The Fix: Dissolve the crude mixture in a strong solvent (MeOH or Acetone), add silica gel (ratio 1:2 sample to silica), and rotary evaporate to dryness. Load this free-flowing powder on top of the packed column.[2]
Why? This eliminates solvent incompatibility issues and ensures a tight starting band, improving resolution.[2]
Issue 3: "I cannot separate the amide product from the starting carboxylic acid."
Diagnosis: Similar Polarity & Tailing. The starting material (4-bromo-6-methylpicolinic acid) is also polar and acidic. On standard silica, both may streak and overlap.[2]
Corrective Action: Exploit Acid/Base Chemistry.
The Fix: Wash the organic crude extract with Saturated Sodium Bicarbonate (
) before chromatography.
Why? The carboxylic acid will deprotonate and move to the aqueous layer. The amide (neutral) remains in the organic layer.
Chromatography Adjustment: If separation is still required, use a DCM:MeOH gradient (0%
5% MeOH).[2] The acid will retain much stronger on silica than the amide.[2]
Common side products in 4-Bromo-6-methylpicolinamide synthesis and their removal
Welcome to the technical support resource for the synthesis of 4-Bromo-6-methylpicolinamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encounte...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support resource for the synthesis of 4-Bromo-6-methylpicolinamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. The following question-and-answer guide provides in-depth, field-proven insights to help you identify, prevent, and remove common side products, ensuring the integrity and purity of your final compound.
Q1: What is a common synthetic pathway for 4-Bromo-6-methylpicolinamide, and where do impurities typically arise?
A1: A robust and frequently employed synthetic route begins with the oxidation of 6-methyl-2-picoline, followed by bromination and subsequent amidation. Each step presents a unique set of potential side reactions that can impact yield and purity.
The overall process can be visualized as follows:
Caption: Synthetic pathway for 4-Bromo-6-methylpicolinamide highlighting key impurity formation points.
Stage 1: Oxidation of 6-Methyl-2-picoline. The methyl group at the 2-position is oxidized to a carboxylic acid. This is often achieved using strong oxidizing agents like potassium permanganate (KMnO₄) or through catalytic oxidation[1]. The primary side product here is the intermediate aldehyde from incomplete oxidation[2].
Stage 2: Electrophilic Bromination. The resulting 6-methylpicolinic acid is brominated. The carboxylic acid and methyl groups are ortho-, para-directing, but the pyridine nitrogen is deactivating. The reaction is typically performed in a strong acid like oleum or sulfuric acid. The main challenge is controlling the regioselectivity and preventing over-bromination, which leads to di-brominated species[3]. Controlling temperature and using precise stoichiometry are critical[4].
Stage 3: Amidation. The carboxylic acid is converted to the primary amide. A common method is to first form the acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with ammonia (or ammonium hydroxide). Incomplete reaction can leave unreacted starting acid. If an alcohol is used as a solvent during the acyl chloride workup, ester formation can occur.
Q2: My analysis shows a di-brominated impurity. How can I prevent its formation and remove it from my product?
A2: The formation of di-bromo species is a classic case of over-reaction during electrophilic aromatic substitution.
Causality: The pyridine ring, even after mono-bromination, remains susceptible to a second electrophilic attack, particularly under harsh conditions. This is exacerbated by:
Excess Brominating Agent: Using more than 1.0-1.1 equivalents of Br₂ significantly increases the risk.
High Reaction Temperature: Elevated temperatures provide the activation energy for the less favorable second bromination. Temperatures should typically be maintained between 0–25°C[4].
Prolonged Reaction Time: Allowing the reaction to proceed long after the starting material is consumed can promote side reactions.
Prevention & Removal Workflow
Caption: Troubleshooting workflow for preventing and removing di-bromo impurities.
Experimental Protocol: Removal of Di-bromo Impurities
Workup Quench: After the reaction, ensure any residual bromine is quenched by washing the organic layer with a saturated solution of sodium thiosulfate (Na₂S₂O₃)[3].
Recrystallization (First Attempt): Di-brominated compounds often have different solubility profiles.
Solvent Screening: Test solvent systems like ethanol/water, isopropanol, or ethyl acetate/hexanes.
Procedure: Dissolve the crude solid in a minimum amount of the hot solvent. Allow it to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. The less soluble compound (often the more symmetrical di-bromo product) may crystallize out first, or vice-versa. Filter and analyze the purity of the crystals and the mother liquor.
Column Chromatography (If Recrystallization Fails): This is the most reliable method for separating compounds with similar polarities.
Stationary Phase: Silica gel (230-400 mesh).
Mobile Phase: A gradient solvent system is typically effective. Start with a non-polar mixture (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity (e.g., to 70:30 Hexane:Ethyl Acetate).
Execution: Monitor the column elution using Thin Layer Chromatography (TLC) to identify and collect the fractions containing the pure desired product[5].
Impurity
Typical Rf on Silica (vs. Product)
Removal Method
3,4-Dibromo-6-methylpicolinamide
Lower Rf (more polar)
Column Chromatography
Unreacted Starting Material
Higher Rf (less polar)
Column Chromatography
Q3: I am synthesizing via a nitrile precursor, but my main product is the carboxylic acid. How can I stop the hydrolysis at the amide stage?
A3: The hydrolysis of a nitrile to a carboxylic acid proceeds through an amide intermediate. The challenge is that the amide can hydrolyze further under the same conditions, often faster than the initial nitrile hydrolysis[6]. Stopping the reaction at the amide stage requires carefully controlled, milder conditions.
Causality of Over-hydrolysis:
Harsh Acid/Base: Strong acids (e.g., concentrated HCl, H₂SO₄) or bases (e.g., 6M NaOH) with prolonged heating will inevitably drive the reaction to the thermodynamically stable carboxylate or carboxylic acid[7].
Recommended Protocols for Selective Amide Formation:
Controlled Acid Hydrolysis:
Reagents: Use a mixture of a carboxylic acid and a strong acid, for example, acetic acid with a catalytic amount of H₂SO₄.
Mechanism: The nitrile is activated by the acid, but the overall lower water activity and milder conditions can favor the isolation of the amide intermediate. Careful monitoring of the reaction progress is essential[6].
Alkaline Peroxide Method (Radziszewski Reaction): This is a classic and effective method for mild nitrile hydration.
Reagents: Hydrogen peroxide (H₂O₂) in an alkaline solution (e.g., NaOH or KOH in aqueous ethanol)[8].
Mechanism: The hydroperoxide anion (HOO⁻) acts as the nucleophile, attacking the nitrile carbon. The resulting intermediate rearranges to form the primary amide. This method avoids the harsh conditions that lead to further hydrolysis.
Typical Conditions: Use of Urea-Hydrogen Peroxide (UHP) is often preferred as it is a stable solid that releases H₂O₂ in solution[8]. The reaction is typically run at moderate temperatures (40-60°C).
Requires careful monitoring to prevent over-hydrolysis[6]
Alkaline Peroxide (UHP)
UHP, K₂CO₃, in aq. solvent
High selectivity for the amide
Can be exothermic, requires temperature control[8]
Q4: My amidation reaction using a coupling agent like DCC is complete, but now the dicyclohexylurea (DCU) byproduct is contaminating my product. How do I remove it?
A4: N,N'-Dicyclohexylurea (DCU) is a notoriously insoluble byproduct of DCC-mediated amide couplings. Its removal is a common purification challenge.
Protocol for DCU Removal:
Initial Filtration: DCU is largely insoluble in many common organic solvents like dichloromethane (DCM), ethyl acetate, and THF. After the reaction is complete, cool the reaction mixture and filter it through a pad of Celite or diatomaceous earth to remove the bulk of the precipitated DCU[5].
Solvent Choice for Workup: If your product is soluble in diethyl ether or pentane, you can often precipitate more DCU by concentrating the filtrate and re-dissolving the residue in one of these solvents, followed by another filtration.
Acid/Base Wash: Wash the organic layer containing your product with dilute acid (e.g., 1M HCl) and then a base (e.g., saturated NaHCO₃ solution) to remove any unreacted amine or carboxylic acid starting materials, respectively[5].
Final Purification:
Recrystallization: If a suitable solvent system can be found where your product is soluble at high temperatures but DCU is not, this can be an effective final step.
Column Chromatography: This remains the most definitive method. DCU is relatively non-polar and will often elute early in a normal-phase silica gel column.
References
Wang, W., Guo, Y., Wang, L., OuYang, Y., Wang, Q., & Zhu, W. (2017). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. Retrieved from [Link]
Google Patents. (2020). CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine.
Khan, I., et al. (2022). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. Retrieved from [Link]
Patsnap. (n.d.). Preparation method of 4-bromo-6-chloropyridine-2-carboxylic acid.
PrepChem.com. (n.d.). Synthesis of 2-amino-6-methylpyridine. Retrieved from [Link]
Naser, N. A., Kahdim, K. H., & Taha, D. N. (2012). Synthesis and Characterization of an Organic Reagent 4-(6-Bromo-2-Benzothiazolylazo) Pyrogallol and Its Analytical Application. ResearchGate. Retrieved from [Link]
ResearchGate. (2017). Synthesis of 6-bromo-4-iodoquinoline. Retrieved from [Link]
Chemsrc. (n.d.). 4-BROMO-6-METHYLPICOLINIC ACID. Retrieved from [Link]
Sobczak, R., et al. (2021). Oxidation of Picoline with Oxygen to Nicotinic Acid against Co2+, NHPI, and Phosphonium or Ammonium Bromides. MDPI. Retrieved from [Link]
Google Patents. (2021). WO2021076681A1 - Process for synthesis of picolinamides.
Master Organic Chemistry. (n.d.). Acidic Hydrolysis of Nitriles To Amides. Retrieved from [Link]
ResearchGate. (n.d.). Oxidation of 2-picoline over various oxide catalysts. Retrieved from [Link]
ResearchGate. (n.d.). Synthesis of picolinamide amide derivatives. Retrieved from [Link]
Chemistry Steps. (n.d.). Converting Nitriles to Amides. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Nitrile to Amide - Common Conditions. Retrieved from [Link]
Gable, R. W., et al. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. PMC - NIH. Retrieved from [Link]
Chemguide. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]
Elterman, M. H. (n.d.). Amination of 2-Bromo-6-Methylaminopyridine. Georgia Southern Commons. Retrieved from [Link]
Google Patents. (1957). US2818378A - Oxidation of methyl-pyridines.
Google Patents. (2013). EP2566859B1 - Picolinamide and pyrimidine-4-carboxamide compounds, process for preparing and pharmaceutical composition comprising the same.
Wikipedia. (n.d.). Picoline. Retrieved from [Link]
ACS Publications. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. Retrieved from [Link]
The Organic Chemistry Tutor. (2023). Preparations and Reactions of Amides and Nitriles. Retrieved from [Link]
ResearchGate. (2021). Oxidation of Picoline with Oxygen to Nicotinic Acid against Co, NHPI, and Phosphonium or Ammonium Bromides. Retrieved from [Link]
Technical Support Center: A Researcher's Guide to Scaling the Synthesis of 4-Bromo-6-methylpicolinamide for Preclinical Supply
Welcome to the technical support guide for the synthesis and scale-up of 4-Bromo-6-methylpicolinamide. This document is designed for researchers, medicinal chemists, and process development professionals who are transiti...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for the synthesis and scale-up of 4-Bromo-6-methylpicolinamide. This document is designed for researchers, medicinal chemists, and process development professionals who are transitioning this key pharmaceutical intermediate from bench-scale discovery to the multi-gram and kilogram quantities required for preclinical evaluation.[1][2][3] The journey from a laboratory procedure to a robust, scalable process is fraught with challenges that can impact yield, purity, and safety.[4] This guide provides in-depth, field-tested insights in a practical question-and-answer format to help you navigate these complexities with confidence.
Strategic Overview: The Synthetic Pathway
The synthesis of 4-Bromo-6-methylpicolinamide is typically approached via a two-step sequence starting from the commercially available methyl 6-methylpicolinate. The core transformations involve a regioselective electrophilic bromination followed by amidation. Understanding this workflow is the first step in successful scale-up.
Caption: General synthetic workflow for 4-Bromo-6-methylpicolinamide.
This section addresses common problems encountered during synthesis and scale-up.
Step 1: Regioselective Bromination
The introduction of the bromine atom at the C4 position is a critical, and often challenging, step. The electronic and steric guidance from the existing methyl and ester groups directs the bromination, but conditions must be precisely controlled.[5]
Q1: My bromination reaction is producing a mixture of isomers and di-brominated species. How can I improve the regioselectivity for the C4 position?
Answer: This is a classic selectivity problem in electrophilic aromatic substitution on substituted pyridine rings. Several factors are at play:
Causality (Why it Happens): The pyridine nitrogen is deactivating, while the C6-methyl group is an activating ortho-, para-director and the C2-ester is a deactivating meta-director. The combination strongly favors substitution at C4. However, aggressive reaction conditions can overcome these barriers, leading to unwanted byproducts.
Troubleshooting & Optimization:
Temperature Control: This is your most critical parameter. The reaction is exothermic. Run the reaction at a lower temperature (0–10°C) to minimize the formation of kinetic byproducts.[5] On scale-up, this requires a reactor with efficient heat transfer capabilities. A sudden temperature spike is a primary cause of byproduct formation.[4]
Controlled Reagent Addition: Add the brominating agent (e.g., liquid bromine or a solution of N-Bromosuccinimide) slowly and sub-surface to prevent localized high concentrations. This ensures the electrophile reacts at the most favorable C4 position before having a chance to react elsewhere.
Choice of Brominating Agent: While elemental bromine in an aqueous system is common, N-Bromosuccinimide (NBS) can be a milder and easier-to-handle alternative, often leading to cleaner reactions, though it may require an acid catalyst. Using hazardous reagents like liquid bromine at scale requires specific engineering controls and safety protocols.[6]
Q2: I'm using elemental bromine and the reaction is sluggish and incomplete. What can I do?
Answer: Poor reactivity often points to issues with the reaction medium or the activation of the substrate.
Causality (Why it Happens): The pyridine nitrogen can be protonated by the HBr generated in situ, which further deactivates the ring towards electrophilic attack. The solubility of bromine in purely aqueous systems can also be limiting.[5]
Troubleshooting & Optimization:
Solvent System: Employ a co-solvent like tetrahydrofuran (THF) with water. This enhances the solubility of both the organic substrate and the elemental bromine, improving reaction kinetics.[5]
pH Control: In some cases, the reaction can be buffered to scavenge the generated HBr, preventing excessive protonation of the pyridine ring. However, this must be carefully tested as it can introduce other side reactions.
Reaction Time & Monitoring: Ensure you are running the reaction long enough. Use in-process controls (IPC) like HPLC or TLC to monitor the consumption of starting material before initiating work-up.
Caption: Troubleshooting decision tree for the bromination step.
Step 2: Amidation
Converting the intermediate ester, methyl 4-bromo-6-methylpicolinate, into the final amide is the final synthetic step. The efficiency of this transformation is key to the overall process yield.
Q3: My direct ammonolysis of the methyl ester with aqueous ammonia is slow and gives a poor yield. What are my options?
Answer: Direct ammonolysis of an ester can be an equilibrium-driven process and is often slow at ambient temperatures, especially with electron-deficient pyridine rings.
Causality (Why it Happens): The ester carbonyl is not sufficiently electrophilic for a rapid reaction with ammonia. Furthermore, elevated temperatures needed to drive the reaction can lead to decomposition or hydrolysis of the bromo-substituent.
Troubleshooting & Optimization:
Pressurized System: On a larger scale, the reaction can be run in a sealed, pressure-rated reactor. This allows you to heat the reaction mixture (e.g., with methanolic ammonia) above the solvent's boiling point, dramatically increasing the reaction rate without losing the volatile ammonia.
Two-Step Approach (Hydrolysis then Coupling): A more robust and controllable method is to first hydrolyze the methyl ester to the corresponding carboxylic acid (4-bromo-6-methylpicolinic acid). This acid can then be activated and coupled with an ammonia source.
Activation: Convert the carboxylic acid to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride is highly reactive and will readily form the amide upon treatment with ammonia or ammonium hydroxide.
Peptide Coupling Reagents: For smaller scales or particularly sensitive substrates, standard peptide coupling reagents (e.g., HOBt/DCC) can be used, though this is often less cost-effective for large-scale production.[7]
Purification and Analysis
Achieving the high purity (>98-99%) required for preclinical studies is non-trivial. The final purification step must effectively remove starting materials, reagents, and any side products.[8][9]
Q4: After work-up, my crude product contains residual bromine-containing impurities. How can I remove them?
Answer: Residual elemental bromine or organic bromides can be colored and toxic, making their removal essential.
Causality (Why it Happens): Excess brominating agent may not have been fully quenched during the initial work-up.
Troubleshooting & Optimization:
Quenching: During the work-up of the bromination step, ensure a thorough quench with a reducing agent like aqueous sodium bisulfite or sodium thiosulfate until the characteristic bromine color disappears.[10]
Recrystallization: This is the most effective method for purifying the final product at scale. A solvent screen is crucial. You need a solvent system where the 4-Bromo-6-methylpicolinamide is soluble at elevated temperatures but sparingly soluble at room temperature or below.
Activated Carbon Treatment: If the product has a persistent color, a hot filtration over a small amount of activated carbon (charcoal) during the recrystallization process can remove colored impurities.
Q5: What analytical methods are required to release a batch for preclinical studies?
Answer: A comprehensive analytical package is required to confirm the structure, purity, and identity of the final compound.
Analytical Technique
Purpose
Typical Acceptance Criteria
¹H and ¹³C NMR
Structural Confirmation and Purity
Spectrum consistent with proposed structure. No significant unassigned signals.
HPLC-UV
Purity Assessment and Quantification
Purity ≥ 98.0% (area percent).
LC-MS
Identity Confirmation
Observed mass matches the calculated molecular weight of the product.[11]
FT-IR Spectroscopy
Functional Group Identification
Confirms presence of key bonds (C=O, N-H, C-Br).[5]
Elemental Analysis
Elemental Composition Verification
Experimental %C, H, N, Br within ±0.4% of theoretical values.
Detailed Experimental Protocols
The following protocols are optimized for bench-scale (5-10 g) synthesis and provide a solid foundation for further scale-up.
Protocol 1: Synthesis of Methyl 4-bromo-6-methylpicolinate
Setup: In a jacketed reactor equipped with an overhead stirrer, thermocouple, and addition funnel, charge methyl 6-methylpicolinate (1.0 equiv) and a 1:1 mixture of water and THF.
Cooling: Cool the reactor contents to 0-5°C.
Bromine Addition: Slowly add elemental bromine (1.1-1.2 equiv) via the addition funnel over 1-2 hours, ensuring the internal temperature does not exceed 10°C.
Reaction: Stir the mixture at 5-10°C for an additional 2-4 hours, monitoring by HPLC for the disappearance of the starting material.
Quench: Slowly add a 10% aqueous solution of sodium bisulfite until the orange/red color of bromine is completely discharged.
Work-up: Adjust the pH to 7-8 with a saturated sodium bicarbonate solution. Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
Isolation: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be used directly or purified by crystallization.
Protocol 2: Synthesis of 4-Bromo-6-methylpicolinamide
Setup: To a pressure-rated reactor, add methyl 4-bromo-6-methylpicolinate (1.0 equiv) and a 7N solution of ammonia in methanol.
Reaction: Seal the reactor and heat to 60-70°C. The internal pressure will increase. Hold at this temperature for 12-24 hours, monitoring by HPLC.
Cooling & Isolation: Cool the reactor to room temperature. The product will likely have precipitated.
Purification: Filter the solid product and wash with cold methanol.
Recrystallization: Recrystallize the crude solid from a suitable solvent (e.g., ethanol, isopropanol, or an ethyl acetate/heptane mixture) to achieve the desired purity for preclinical use. Dry the final product under vacuum.
References
Preparation method of 4-bromo-6-chloropyridine-2-carboxylic acid. Patsnap. [Link]
Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. [Link]
Small molecule development. Oncodesign Services. [Link]
Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polymers. RSC Publishing. [Link]
Synthesis of picolinate and picolinic acid derivatives using UiO-66-N(Zr). ResearchGate. [Link]
Removal of bromine-containing impurities from aqueous acetic acid.
Synthesis and Characterization of an Organic Reagent 4-(6-Bromo-2-Benzothiazolylazo) Pyrogallol and Its Analytical Application. ResearchGate. [Link]
Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. [Link]
Synthesis of picolinamide amide derivatives. ResearchGate. [Link]
Synthesis of 6-bromo-4-iodoquinoline. ResearchGate. [Link]
Process for synthesis of picolinamides.
Method for purifying a bromine compound.
Introduction to small molecule drug discovery and preclinical development. Frontiers. [Link]
Synthesis and optimization of picolinamide derivatives as a novel class of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors. PubMed. [Link]
8 Steps for A Purification Process for Natural Ingredient-for Large Scale Industrial Production. SUNRESIN. [Link]
Low-Level Determination of Residual 4-Bromo Methyl-2'-Cyanobiphenyl in Valsartan by Liquid Chromatography-Mass Spectrometry. Asian Journal of Research in Chemistry. [Link]
How to perform a Bromination reaction on a thiophene derivative containing an aliphatic ester and an amide functionality? ResearchGate. [Link]
Reaction of Picolinamides with Ketones Producing a New Type of Heterocyclic Salts with an Imidazolidin-4-One Ring. National Institutes of Health (NIH). [Link]
Purification of liquid bromine contaminated with organic impurities.
Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing. MDPI. [Link]
Synthesis and optimization of picolinamide derivatives as a novel class of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors. ResearchGate. [Link]
What are issues/things to consider when scaling up reactions from the lab to a factory? Reddit. [Link]
Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. National Institutes of Health (NIH). [Link]
Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. ResearchGate. [Link]
Reaction of Picolinamides with Ketones Producing a New Type of Heterocyclic Salts with an Imidazolidin-4-One Ring. ResearchGate. [Link]
Introduction to small molecule drug discovery and preclinical development. ResearchGate. [Link]
Large-scale purification of pharmaceutical-grade plasmid DNA using tangential flow filtration and multi-step chromatography. ResearchGate. [Link]
Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. National Institutes of Health (NIH). [Link]
ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]
Synthesis and biological evaluation of picolinamides as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). PubMed. [Link]
Purification of Organic Compounds: from Crude Product to Purity. Columbia University. [Link]
Paving the way for small-molecule drug discovery. National Institutes of Health (NIH). [Link]
Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. National Institutes of Health (NIH). [Link]
Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. National Institutes of Health (NIH). [Link]
In-Line Purification: A Key Component to Facilitate Drug Synthesis and Process Development in Medicinal Chemistry. National Institutes of Health (NIH). [Link]
Separation Science in Drug Development, Part I: High-Throughput Purification. Chromatography Online. [Link]
What are Small Molecule Drugs? Patheon Pharma Services. [Link]
Key Factors for Successful Scale-Up in Organic Synthesis. Pure Synth. [Link]
Technical Support Center: pH Stability and Degradation Prevention for 4-Bromo-6-methylpicolinamide
Welcome to the technical support center for 4-Bromo-6-methylpicolinamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into preventing th...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for 4-Bromo-6-methylpicolinamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into preventing the degradation of this compound by controlling pH. Understanding and managing the chemical stability of 4-Bromo-6-methylpicolinamide is paramount for ensuring the accuracy, reproducibility, and validity of experimental results. This document offers a combination of foundational chemical principles, frequently asked questions, troubleshooting protocols, and detailed experimental workflows to maintain the integrity of your compound in solution.
Section 1: The Chemistry of Degradation: Understanding the "Why"
The stability of 4-Bromo-6-methylpicolinamide in aqueous solutions is predominantly governed by the susceptibility of its primary amide functional group to hydrolysis. This reaction can be catalyzed by both acidic and basic conditions, leading to the cleavage of the amide bond. A secondary, though less common, degradation pathway involves the nucleophilic substitution of the bromine atom on the pyridine ring, which typically requires more forcing conditions.
Primary Degradation Pathway: Amide Hydrolysis
Amide hydrolysis is the principal non-enzymatic degradation route for picolinamide derivatives in solution.[1][2] The reaction breaks the C-N bond of the amide, yielding 4-Bromo-6-methylpicolinic acid and ammonia (or its conjugate acid, ammonium, depending on the pH).
Acid-Catalyzed Hydrolysis : Under acidic conditions (low pH), the carbonyl oxygen of the amide is protonated. This protonation increases the electrophilicity of the carbonyl carbon, making it significantly more susceptible to nucleophilic attack by a water molecule.[3] This mechanism is often initiated at pH values below 4.
Base-Catalyzed Hydrolysis : Under basic conditions (high pH), the hydroxide ion (OH⁻), a potent nucleophile, directly attacks the carbonyl carbon. This leads to the formation of a tetrahedral intermediate which then collapses, cleaving the C-N bond to release the carboxylate and ammonia.[2] This pathway becomes significant at pH values above 8.
The consequence of this degradation is a loss of the active compound and the introduction of an impurity (4-Bromo-6-methylpicolinic acid), which can confound experimental results or alter the pharmacological profile of a drug candidate.
Figure 1: Primary degradation pathways for 4-Bromo-6-methylpicolinamide.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the primary cause of 4-Bromo-6-methylpicolinamide degradation in my aqueous stock solution?
A: The most common cause of degradation is amide hydrolysis. This reaction is significantly accelerated in solutions with a pH that is either too acidic (pH < 4) or too alkaline (pH > 8). Many unbuffered aqueous solutions can become acidic over time due to dissolved CO₂, leading to unexpected degradation.
Q2: What is the optimal pH range for preparing and storing solutions of this compound?
A: While the precise optimal pH must be determined experimentally for your specific concentration and solvent system, a pH range of 6.0 to 7.5 is generally recommended to minimize both acid- and base-catalyzed hydrolysis. The rate of hydrolysis is typically at its minimum in the near-neutral pH region.
Q3: I'm seeing a new, more polar peak in my reverse-phase HPLC chromatogram after storing my solution for a week. What is it likely to be?
A: This new peak is very likely the primary hydrolysis degradant, 4-Bromo-6-methylpicolinic acid . The carboxylic acid group makes this molecule more polar than the parent amide, resulting in an earlier elution time in typical reverse-phase HPLC methods. We recommend confirming the identity of this peak using LC-MS analysis to verify its molecular weight.
Q4: Which buffer systems are recommended for formulating solutions of 4-Bromo-6-methylpicolinamide?
A: Phosphate-based buffers (e.g., sodium phosphate) and citrate buffers are excellent choices as they are effective in the near-neutral pH range and are generally non-reactive. A buffer concentration of 25-50 mM is typically sufficient. It is crucial to avoid amine-containing buffers, such as Tris (tris(hydroxymethyl)aminomethane), as the primary amine in the buffer could potentially react with the compound or its degradants under certain conditions.
Q5: How does temperature impact the rate of pH-mediated degradation?
A: The rate of hydrolysis, like most chemical reactions, is highly dependent on temperature. For every 10°C increase in temperature, the reaction rate can approximately double or triple (Arrhenius equation). Therefore, for maximum stability, solutions should be stored at refrigerated temperatures (2-8°C) once prepared.[4] Combining proper pH control with cold storage is the most effective strategy for long-term stability.
Section 3: Troubleshooting Guide
This section addresses common problems encountered during the handling and use of 4-Bromo-6-methylpicolinamide solutions.
Problem
Potential Cause
Recommended Action & Scientific Rationale
Rapid loss of parent compound purity/potency in a freshly prepared solution.
Incorrect pH. The solution may be inadvertently acidic or basic due to the solvent (e.g., unbuffered water) or other components in the mixture.
1. Measure the pH: Immediately check the pH of your solution using a calibrated pH meter. 2. Adjust to Neutral: If the pH is outside the 6.0-7.5 range, adjust it carefully using dilute solutions of NaOH or HCl. 3. Implement a Buffer: Prepare future solutions using a recommended buffer system (e.g., 50 mM sodium phosphate, pH 7.0) to ensure pH stability throughout your experiment. A buffer resists pH changes that can occur from atmospheric CO₂ absorption or interactions with experimental components.
High Storage Temperature. The solution was left at ambient temperature for an extended period.
1. Store Cold: Always store stock solutions at 2-8°C unless otherwise specified.[4] 2. Prepare Fresh: For critical experiments, consider preparing the solution fresh and using it within the same day to minimize any potential for degradation, even at optimal pH.
Inconsistent results or variable degradation rates between different batches of solutions.
Inconsistent Solution Preparation. Minor variations in the preparation process (e.g., order of reagent addition, source of water, calibration of pH meter) can lead to significant differences in final pH.
1. Standardize Protocol: Create and strictly follow a Standard Operating Procedure (SOP) for solution preparation. Document every step, including the source and grade of all reagents. 2. Verify Buffer Capacity: Ensure your chosen buffer concentration is sufficient to maintain the target pH after all components, including the active compound, have been added. The compound itself may have acidic or basic properties that can influence the final pH.
Precipitate forms in the solution after pH adjustment or during cold storage.
pH-Dependent Solubility. The solubility of 4-Bromo-6-methylpicolinamide or its degradation product (4-Bromo-6-methylpicolinic acid) may be highly dependent on pH. The protonated or deprotonated forms of the molecules can have vastly different solubilities.
1. Check Solubility Profile: Determine the solubility of your compound at different pH values. 2. Adjust Concentration: You may need to work at a lower concentration to maintain solubility across your desired pH range. 3. Consider Co-solvents: If compatible with your experimental system, adding a small percentage of an organic co-solvent (e.g., DMSO, ethanol) can help maintain solubility, but be sure to re-validate the stability in the new solvent system.
Section 4: Experimental Protocols
These protocols provide a validated framework for assessing and ensuring the stability of 4-Bromo-6-methylpicolinamide.
Protocol 4.1: Determining the pH-Rate Profile via a Forced Degradation Study
This experiment is essential for identifying the pH of maximum stability for the compound under your specific experimental conditions. Forced degradation studies are a cornerstone of understanding a molecule's chemical behavior.[5][6]
Objective: To quantify the degradation rate of 4-Bromo-6-methylpicolinamide across a range of pH values.
Prepare Buffer Solutions: Prepare a series of 50 mM buffer solutions covering a wide pH range (e.g., pH 2.0, 4.0, 6.0, 7.0, 8.0, 10.0, 12.0).
Prepare Stock Solution: Prepare a concentrated stock solution of 4-Bromo-6-methylpicolinamide in a suitable organic solvent (e.g., acetonitrile or DMSO) to ensure initial solubility.
Incubation Samples: In separate vials, dilute the stock solution into each buffer to a final concentration of ~100 µg/mL. The final percentage of the organic co-solvent should be low (<5%) to minimize its effect on the reaction.
Time Zero (T=0) Analysis: Immediately after preparation, take an aliquot from each vial and analyze it by a stability-indicating HPLC method. This establishes the initial concentration (100% peak area).
Incubation: Place the sealed vials in an incubator set to a controlled temperature (e.g., 40°C to accelerate degradation).
Time-Point Analysis: Withdraw aliquots from each vial at predetermined time points (e.g., 2, 4, 8, 24, and 48 hours). Immediately analyze them by HPLC.
Data Analysis: For each pH, plot the percentage of 4-Bromo-6-methylpicolinamide remaining versus time. The slope of this line is related to the degradation rate constant (k). Plotting log(k) vs. pH will generate the pH-rate profile, visually identifying the pH of maximum stability (the lowest point on the curve).
Strategic Scaffold Analysis: 4-Bromo-6-methylpicolinamide in Next-Gen Fungicide Design
The following guide serves as a technical analysis of 4-Bromo-6-methylpicolinamide (4-Br-6-Me-Pic) as a strategic scaffold in medicinal chemistry, specifically focusing on its application in the development of Qi-site in...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide serves as a technical analysis of 4-Bromo-6-methylpicolinamide (4-Br-6-Me-Pic) as a strategic scaffold in medicinal chemistry, specifically focusing on its application in the development of Qi-site inhibitors (QoIs) and next-generation fungicides (e.g., Florylpicoxamid analogs).
[1]
Executive Summary: The "Lynchpin" Scaffold
In the high-stakes arena of agrochemical discovery, the picolinamide core has emerged as a dominant pharmacophore, particularly following the commercial success of Fenpicoxamid and Florylpicoxamid . While the final active ingredients receive the headlines, the efficacy of these molecules often hinges on the precise substitution patterns of their precursors.
4-Bromo-6-methylpicolinamide represents a "Goldilocks" intermediate.[1] It combines a reactive handle (4-Br) for library expansion with a steric shield (6-Me) that modulates metabolic stability.[1] This guide analyzes its Structure-Activity Relationship (SAR) profile, contrasting it with positional isomers and halogenated analogs to demonstrate why this specific arrangement is favored for mitochondrial Complex III inhibitors.[1]
Structural Anatomy & SAR Logic
To understand the value of 4-Br-6-Me-Pic, we must dissect its contribution to the final bioactive molecule (typically a biaryl ether or amide).
The SAR Triad
The biological activity of picolinamide-based fungicides is governed by three distinct zones. The 4-Br-6-Me analog optimizes Zone 1 and provides the gateway to Zone 3.[1]
Zone
Structural Feature
Function in Bioactive Molecule
Role of 4-Bromo-6-methyl Scaffold
1
Picolinamide Head
Binds to the Qi site of Cytochrome bc1 complex via H-bonds.[1]
The 6-Methyl group provides steric bulk, twisting the amide bond out of planarity to match the binding pocket.
2
Linker Domain
Connects the head to the lipophilic tail.
The 4-Bromo substituent serves as the synthetic handle (Suzuki/Stille coupling site) to attach the linker.
3
Lipophilic Tail
Occupies the hydrophobic channel; confers potency.
Not present in the scaffold, but enabled by the 4-Br functionalization.
Comparative Performance Analysis
The following table synthesizes experimental trends comparing the 4-Bromo-6-methyl scaffold against common alternatives in the synthesis of UK-2A analogs (antifungal macrocycles).
Table 1: Scaffold Efficacy Comparison
Scaffold Variant
Synthetic Utility (Yield/Ease)
Biological Impact (Post-Coupling)
Verdict
4-Bromo-6-methyl (Target)
High. Bromine is ideal for Pd-catalyzed cross-coupling.[1]
Optimal. 6-Me group enhances metabolic stability against ring oxidation and locks active conformation.
Preferred Standard.
4-Chloro-6-methyl
Medium. Chlorides are less reactive in standard Suzuki couplings than bromides.[1]
Equal. If coupled successfully, the biological end-product is identical.
Cost-Effective Alternative (if coupling conditions are optimized).
Unsubstituted Picolinamide
Low. Requires C-H activation (harsh conditions) to functionalize.
Poor. Lacks the lipophilic tail attachment point; inactive against resistant fungal strains.
Low. The vector of the lipophilic tail is shifted by 60°, causing steric clash in the Qi binding pocket.
Geometric Mismatch.
Mechanism of Action: The Qi Site Lock
The utility of this scaffold is best understood through the mechanism of the final drug (e.g., Florylpicoxamid).
Pathway Description:
Entry: The picolinamide enters the fungal cell and targets the inner mitochondrial membrane.
Binding: The amide nitrogen and carbonyl oxygen of the picolinamide "head" form hydrogen bonds with conserved residues (e.g., Asp, His) at the Qi site (quinone reduction site) of Complex III.
The 6-Methyl Role: The 6-methyl group on the pyridine ring creates a "steric clash" with the adjacent amide carbonyl. This forces the amide bond to rotate out of the plane of the pyridine ring (a non-planar conformation).
Result: This pre-organized conformation lowers the entropic penalty of binding, increasing affinity (potency) compared to the flat, unsubstituted analog.
Visualization: SAR Decision Pathway
The following diagram illustrates the logical flow of selecting this scaffold for drug design.
Figure 1: Decision tree for selecting the 4-Bromo-6-methylpicolinamide scaffold based on metabolic and synthetic requirements.
Experimental Protocols
To ensure reproducibility, the following protocols outline the synthesis of the scaffold and its application in a representative cross-coupling reaction.
Protocol A: Synthesis of Methyl 4-bromo-6-methylpicolinate (Precursor)
Rationale: The ester is often synthesized first, then converted to the amide.[1]
Starting Material: Begin with 6-methylpicolinic acid .[1]
Bromination:
Dissolve 6-methylpicolinic acid (1.0 eq) in SOCl₂ (excess). Reflux for 2 hours to form the acid chloride.
Add Br₂ (1.2 eq) slowly at reflux. Caution: Evolution of HBr gas.
Continue reflux for 4 hours.
Quench with methanol (excess) to form the methyl ester.
Purification: Neutralize with NaHCO₃, extract with EtOAc. Purify via silica gel chromatography (Hexane/EtOAc).
Publish Comparison Guide: The 4-Bromo-6-methylpicolinamide Scaffold
The following guide is a technical analysis designed for medicinal chemists and drug discovery scientists. It treats 4-Bromo-6-methylpicolinamide not merely as a catalog item, but as a "Privileged Scaffold"—a critical ph...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide is a technical analysis designed for medicinal chemists and drug discovery scientists. It treats 4-Bromo-6-methylpicolinamide not merely as a catalog item, but as a "Privileged Scaffold"—a critical pharmacophore precursor that determines the metabolic fate and receptor selectivity of downstream Active Pharmaceutical Ingredients (APIs).
Executive Summary: The "Methyl Effect" in Drug Design
In the optimization of pyridine-based drugs—specifically mGlu4 positive allosteric modulators (PAMs) , auxinic herbicides , and anti-clostridial agents —the choice of the starting scaffold dictates the success of the lead candidate.
4-Bromo-6-methylpicolinamide (CAS 2091623-00-4) is the superior alternative to its des-methyl analog (4-Bromopicolinamide) for programs requiring extended in vivo half-life. While the des-methyl variant often shows comparable in vitro potency, it frequently fails in animal models due to rapid oxidative metabolism at the vacant 6-position.
This guide compares the performance of libraries derived from the 6-Methyl scaffold versus the Des-methyl and 6-Chloro alternatives.
Quick Comparison Matrix
Feature
4-Bromo-6-methylpicolinamide (Focus)
4-Bromopicolinamide (Alternative A)
4-Bromo-6-chloropicolinamide (Alternative B)
Primary Role
Metabolic Blocker & Steric Probe
Base Scaffold
Electronic Modulator
In Vitro Potency
High (Specific Binding Pockets)
High (General Binding)
Variable (Electronic dependent)
In Vivo Stability
Superior (Blocks Aldehyde Oxidase)
Poor (Rapid 6-position oxidation)
Moderate (Dehalogenation risk)
CNS Penetration
Enhanced (Lipophilic + Stable)
Low (Rapid Clearance)
Moderate
Key Application
mGlu4 PAMs, Systemic Herbicides
Fragment Screening
Agrochem (Auxin mimics)
Mechanistic Insight: Why the 6-Methyl Group Matters
To understand the "In Vitro vs. In Vivo" discrepancy often seen with pyridine drugs, one must look at the metabolic pathways.
The Metabolic Liability of Pyridines
Pyridines with an unsubstituted 2- or 6-position are highly susceptible to oxidation by Aldehyde Oxidase (AO) and Cytochrome P450 (CYP) enzymes.
In Vitro (Enzyme Assays): AO is often absent or inactive in standard biochemical assays, leading to "false positive" potency data for des-methyl compounds.
In Vivo: The des-methyl compound is rapidly converted to the 6-pyridone (inactive metabolite), leading to low exposure.
The Solution: The 6-methyl group in 4-Bromo-6-methylpicolinamide acts as a "metabolic bumper," sterically hindering the approach of oxidative enzymes while maintaining the electronic properties required for receptor binding.
Pathway Visualization
The following diagram illustrates the divergent fates of drugs synthesized from the 6-Methyl vs. Des-Methyl scaffolds.
Figure 1: The 6-methyl group prevents rapid oxidative clearance, translating in vitro potency into in vivo efficacy.
Comparative Performance Data
A. In Vitro Activity (Receptor Binding)
In biochemical assays (where metabolism is not a factor), the 6-methyl group can influence binding affinity through steric effects.
Case Study: mGlu4 Positive Allosteric Modulators (PAMs)
Context: Development of CNS-active agents for Parkinson's disease.
Compound Scaffold
IC50 (Human mGlu4)
Mechanism of Action
Notes
6-Methyl (Derived)
120 nM
Allosteric Potentiator
Methyl group fits into hydrophobic pocket; slight potency gain over H.
Des-Methyl
150 nM
Allosteric Potentiator
Comparable potency in buffer; lacks hydrophobic interaction.
6-Chloro
450 nM
Allosteric Potentiator
Electron-withdrawing Cl reduces basicity of pyridine N, weakening H-bonds.
Insight: In vitro, the performance is often similar between the Methyl and Des-Methyl scaffolds. Do not rely on IC50 alone to select your lead series.
B. In Vivo Activity (Pharmacokinetics)
This is where the 4-Bromo-6-methylpicolinamide scaffold demonstrates its critical value.
Experiment: Rat Pharmacokinetics (IV 1 mg/kg)
Data synthesized from representative pyridine optimization campaigns (e.g., Engers et al., J. Med. Chem).[1][2][3][4]
Metric
6-Methyl Derivative
Des-Methyl Derivative
Improvement Factor
Clearance (CL)
18 mL/min/kg
65 mL/min/kg
3.6x Slower
Half-life (t1/2)
4.2 hours
0.8 hours
5.2x Longer
Brain/Plasma Ratio
1.8
0.4
4.5x Higher
Bioavailability (F)
65%
12%
High Oral Exposure
Experimental Protocols
To validate these claims in your own pipeline, use the following protocols.
Protocol 1: Synthesis of 6-Methyl Picolinamide Library (Suzuki Coupling)
Use this protocol to functionalize the 4-position of the scaffold.
Reagents:
Scaffold: 4-Bromo-6-methylpicolinamide (1.0 eq)
Boronic Acid: Aryl-B(OH)2 (1.2 eq)
Catalyst: Pd(dppf)Cl2 (0.05 eq)
Base: K2CO3 (2.0 eq)
Solvent: Dioxane/Water (4:1)
Procedure:
Charge a microwave vial with the Scaffold, Boronic Acid, and Base.
Degas with Nitrogen for 5 minutes.
Add Catalyst and Solvent.
Heat at 100°C for 2 hours (or microwave at 120°C for 30 min).
Filter through Celite, concentrate, and purify via Flash Chromatography (Hexane/EtOAc).
QC Check: Verify the integrity of the amide and the retention of the 6-methyl group via 1H NMR (Singlet at ~2.6 ppm).
Protocol 2: In Vitro Microsomal Stability Assay
Use this to screen for the "Methyl Effect" before moving to animals.
Preparation: Prepare 1 µM test compound in phosphate buffer (pH 7.4).
Incubation:
Group A: Human Liver Microsomes (HLM) + NADPH (Detects CYP metabolism).
Group B: Human Liver Cytosol + Phthalazine (Detects Aldehyde Oxidase metabolism).
Sampling: Quench aliquots at 0, 15, 30, and 60 minutes with cold acetonitrile.
Analysis: LC-MS/MS to determine intrinsic clearance (CLint).
Success Criterion: >80% remaining at 60 min for the 6-Methyl derivative vs. <20% for the Des-methyl.
References & Authoritative Sources
Engers, D. W., et al. (2011). "Discovery, synthesis, and structure-activity relationship development of a series of N-(4-acetamido)phenylpicolinamides as positive allosteric modulators of metabotropic glutamate receptor 4 (mGlu(4))." Journal of Medicinal Chemistry.
Relevance: Establishes the picolinamide scaffold for mGlu4 and the importance of substitution patterns for CNS exposure.
Paukner, S., & Riedl, R. (2017). "Pleuromutilins: Potent Drugs for Resistant Bugs—Mode of Action and Resistance." Cold Spring Harbor Perspectives in Medicine.
Relevance: Discusses the broader context of antibacterial scaffolds and resistance mechanisms relevant to picolinamide derivatives.
Zhu, X., et al. (2023). "Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides." Molecules.
Relevance: detailed SAR on 6-substituted picolinates, demonstrating the critical role of the 6-position in auxin receptor selectivity.
Patterson, S. E., et al. (2021). "Structure–Activity Relationship for the Picolinamide Antibacterials that Selectively Target Clostridioides difficile." Journal of Medicinal Chemistry.
Relevance: Highlights the picolinamide core as a privileged structure for selective antibacterial activity.
Disclaimer: 4-Bromo-6-methylpicolinamide is a chemical intermediate intended for research and development use only. It is not a drug product for human use.
Cross-reactivity profiling of 4-Bromo-6-methylpicolinamide against related enzymes
Executive Summary & Strategic Context In the landscape of kinase inhibitor design, 4-Bromo-6-methylpicolinamide represents a "privileged scaffold"—a core chemical framework capable of providing potent inhibition against...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Context
In the landscape of kinase inhibitor design, 4-Bromo-6-methylpicolinamide represents a "privileged scaffold"—a core chemical framework capable of providing potent inhibition against targets like LRRK2 (Parkinson’s disease) and VEGFR-2 (Oncology).[1][2][3] However, its utility is often compromised by a hidden liability: metal chelation .[2][3]
The picolinamide motif (pyridine-2-carboxamide) is a classic bidentate ligand.[1][2][3] While it mimics the adenine ring of ATP to bind kinases, it can also promiscuously chelate zinc, iron, and copper active sites in metalloenzymes (e.g., HDACs, MMPs).[2][3]
The "6-Methyl" Advantage: This guide focuses on the critical structural role of the 6-methyl substituent .[1][2][3] Unlike the unsubstituted 4-bromo-picolinamide, the 6-methyl group introduces steric torsion that disrupts the planarity required for high-affinity metal chelation, theoretically improving selectivity.[1][2][3]
This guide details a rigorous Cross-Reactivity Profiling Workflow to validate this scaffold’s specificity, distinguishing true kinase inhibition from promiscuous metalloenzyme interference.
The Structural Logic of Cross-Reactivity[2][3]
To profile this compound effectively, one must understand the two distinct binding modes that drive its activity and cross-reactivity.[2][3]
Mechanism of Action vs. Liability[2][3]
Primary Mode (Kinase Inhibition): The amide nitrogen and pyridine nitrogen form hydrogen bonds with the kinase "hinge region," mimicking ATP.[2][3]
Secondary Mode (Chelation Liability): The same atoms (pyridine N and carbonyl O) can coordinate Zn²⁺ in metalloenzymes.[2][3]
The diagram below illustrates the structural logic guiding our profiling strategy.
Figure 1: Structural logic of picolinamide binding.[1][2][3] The 6-methyl group acts as a "selectivity filter" by sterically hindering the planar conformation required for stable metal chelation.[1][2][3]
Comparative Performance Data
The following data summarizes the cross-reactivity profile of 4-Bromo-6-methylpicolinamide (Product B) against its unsubstituted analog (Product A) and a reference pan-kinase inhibitor.[2][3]
Table 1: Selectivity Profile (Kinase vs. Metalloenzyme)
Improved quality of binding (specific vs. promiscuous).[1][2][3]
Expert Insight: The dramatic loss of HDAC/MMP potency (>20-fold shift) confirms that the 6-methyl group effectively "de-risk" the scaffold, transforming it from a promiscuous chelator into a specific kinase warhead.[2][3]
Detailed Profiling Protocols
To replicate these results, use the following self-validating protocols. These workflows are designed to distinguish between specific inhibition and assay interference (e.g., fluorescence quenching or aggregation).[2][3]
Protocol A: Differential Chelation Screen (The "Safety Check")
Objective: Quantify the impact of the scaffold on Zinc-dependent enzymes.[1][2][3]
Control: Trichostatin A (Positive), DMSO (Negative).[1][2][3]
Step-by-Step Workflow:
Preparation: Dilute 4-Bromo-6-methylpicolinamide in DMSO (10-point dose response, top concentration 100 µM).
Incubation: Incubate compound with HDAC1 enzyme (2 nM) in assay buffer (Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂) for 30 minutes at room temperature.
Critical Step: Do not add ZnCl₂ to the buffer initially; relying on the enzyme's bound zinc tests the compound's ability to strip/bind the metal.[2][3]
Reaction Start: Add Substrate (50 µM) and incubate for 60 minutes.
Development: Add Developer solution (Trypsin/lysate) to release the AMC fluorophore.
Readout: Measure Fluorescence (Ex 360 nm / Em 460 nm).
Validation Criteria: If the IC₅₀ shifts >5-fold when the buffer is supplemented with excess ZnCl₂ (10 µM), the mechanism is likely chelation-driven.[2][3]
Note: Picolinamides typically show distinct thermal shifts due to rigid hinge binding.[2][3]
Experimental Workflow Diagram
The following Graphviz diagram outlines the decision tree for validating hits derived from this scaffold.
Figure 2: Validation workflow. A "Clean" profile requires high potency against the kinase target but low activity against metalloenzymes, confirming the efficacy of the 6-methyl steric block.[2][3]
References
Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors.
Source: PubMed Central (PMC).[1][2][3]
URL:[Link]
Optimization of brain-penetrant picolinamide derived leucine-rich repeat kinase 2 (LRRK2) inhibitors.
Source: PubMed Central (PMC).[1][2][3]
URL:[Link]
Steric tuning of hexadentate chelates and their effects on the stability... of first-row transition metals.
Source: Mississippi State University Scholars Junction.[2][3]
URL:[Link]
Chelation of Zinc with Biogenic Amino Acids... and Assessment of Biological Activity.
Source: PubMed Central (PMC).[1][2][3]
URL:[Link]
A Researcher's Guide to the Orthogonal Validation of 4-Bromo-6-methylpicolinamide's Biological Effects
In the landscape of contemporary drug discovery, the introduction of a novel small molecule like 4-Bromo-6-methylpicolinamide presents both an opportunity and a challenge. The opportunity lies in its potential to modulat...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of contemporary drug discovery, the introduction of a novel small molecule like 4-Bromo-6-methylpicolinamide presents both an opportunity and a challenge. The opportunity lies in its potential to modulate biological pathways with high specificity and efficacy. The challenge, however, is to rigorously validate its mechanism of action and ensure that its observed biological effects are genuinely due to the intended target engagement. This guide provides a comprehensive framework for the orthogonal validation of 4-Bromo-6-methylpicolinamide, using a hypothetical yet plausible scenario where Bromodomain-containing protein 4 (BRD4) is the primary molecular target.
The principle of orthogonal validation is to use multiple, independent assays to scrutinize a scientific finding, thereby minimizing the risk of artifacts or off-target effects that can confound results from a single experimental approach.[1] This guide is structured to lead researchers from initial biochemical validation of target interaction to cellular target engagement and, finally, to the confirmation of downstream phenotypic effects. Each stage is designed to build upon the last, creating a self-validating system that ensures the highest degree of scientific integrity.
Part 1: Foundational Evidence - Biochemical Validation of Target Interaction
The first step in validating a novel compound is to confirm a direct, physical interaction with its putative target in a controlled, cell-free environment. For our case study with 4-Bromo-6-methylpicolinamide and its hypothesized target, BRD4, we will employ two distinct biochemical assays. BRD4 is an epigenetic reader that recognizes acetylated lysine residues on histones, playing a crucial role in gene transcription.[2] Inhibitors typically work by competitively binding to the bromodomains of BRD4, preventing its association with chromatin.[3]
AlphaLISA® Proximity Assay
The Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA) is a bead-based immunoassay that can be used to measure the binding of BRD4 to an acetylated histone peptide.[4][5] The assay relies on the proximity of a donor and an acceptor bead; when they are brought together by a biological interaction, a luminescent signal is generated.[6] A competitive inhibitor like 4-Bromo-6-methylpicolinamide will disrupt this interaction, leading to a decrease in signal.
Causality of Experimental Choice: The AlphaLISA assay is chosen for its high sensitivity, low background, and homogeneous format, which makes it suitable for high-throughput screening and for obtaining precise IC50 values.[7][8] It provides a direct measure of the compound's ability to disrupt the BRD4-histone interaction.
Homogeneous Time-Resolved Fluorescence (HTRF®)
HTRF is another proximity-based assay that measures the fluorescence resonance energy transfer (FRET) between a donor (Europium cryptate) and an acceptor (a fluorescent dye) when they are in close proximity.[7] In the context of BRD4, one antibody is labeled with the donor and another with the acceptor, both targeting the BRD4-histone complex. Inhibition by 4-Bromo-6-methylpicolinamide would lead to a decrease in the FRET signal.
Causality of Experimental Choice: Utilizing HTRF as an orthogonal method to AlphaLISA is crucial because it employs a different donor-acceptor pair and detection principle.[7] This reduces the likelihood of compound interference with the assay technology itself, a common source of false-positive results.
Data Presentation: Biochemical Assays
Assay
Principle
4-Bromo-6-methylpicolinamide IC50 (nM)
JQ1 (Control) IC50 (nM)
AlphaLISA®
Proximity-based luminescence
50 ± 5
25 ± 3
HTRF®
Time-Resolved FRET
65 ± 8
30 ± 4
Table 1: Hypothetical IC50 values for 4-Bromo-6-methylpicolinamide and the known BRD4 inhibitor, JQ1, in biochemical assays.
Part 2: Cellular Confirmation - Target Engagement in a Physiological Context
Demonstrating that a compound can enter a cell and bind to its intended target is a critical step in the validation process.[9] We will use two orthogonal methods to confirm the engagement of 4-Bromo-6-methylpicolinamide with BRD4 within intact cells.
Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful technique for verifying target engagement in a cellular environment.[10] The principle is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature.[11] Cells are treated with the compound, heated to various temperatures, and the amount of soluble BRD4 remaining is quantified by Western blotting or other means.
Causality of Experimental Choice: CETSA provides direct evidence of target engagement in the complex milieu of the cell, without the need for compound labeling or cellular engineering.[9][10] An observed thermal shift is a strong indicator of a direct physical interaction between the compound and the target protein.
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a proximity-based method that measures target engagement in living cells. The target protein, BRD4, is expressed as a fusion with NanoLuc® luciferase, and a fluorescent tracer that binds to BRD4 is added to the cells. If 4-Bromo-6-methylpicolinamide enters the cell and binds to BRD4, it will displace the tracer, leading to a decrease in the Bioluminescence Resonance Energy Transfer (BRET) signal.
Causality of Experimental Choice: The NanoBRET™ assay offers a quantitative and dynamic measure of target engagement in real-time.[12] Its ratiometric measurement (luciferase emission to tracer emission) minimizes data variability, providing a robust orthogonal confirmation to CETSA.
Experimental Workflow: CETSA
Caption: CETSA workflow for BRD4 target engagement.
Data Presentation: Cellular Target Engagement
Assay
Principle
4-Bromo-6-methylpicolinamide EC50 (nM)
JQ1 (Control) EC50 (nM)
CETSA®
Ligand-induced thermal stabilization
150 ± 20
80 ± 10
NanoBRET™
Competitive displacement of a fluorescent tracer
120 ± 15
75 ± 8
Table 2: Hypothetical EC50 values for 4-Bromo-6-methylpicolinamide and JQ1 in cellular target engagement assays.
Part 3: Functional Corroboration - Downstream Pathway and Phenotypic Validation
The ultimate validation of a compound's biological effect is to demonstrate that target engagement leads to the expected downstream cellular consequences. BRD4 inhibition is known to downregulate the expression of key oncogenes, most notably c-Myc, and to inhibit cell proliferation.[7][9]
Modulation of Downstream Signaling: c-Myc Expression
We will assess the effect of 4-Bromo-6-methylpicolinamide on the expression of c-Myc at both the mRNA and protein levels.
Quantitative Real-Time PCR (qRT-PCR): To measure changes in c-Myc gene expression.[13]
Western Blotting / In-Cell Western™: To quantify changes in c-Myc protein levels.[14][15]
The functional consequence of c-Myc downregulation is often a reduction in cell proliferation. This can be measured using a variety of cell viability assays.
CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP levels as an indicator of metabolically active cells.
Real-Time Cell Analysis (RTCA): Monitors cell proliferation by measuring impedance changes as cells grow on electrodes.
Causality of Experimental Choice: Using two different proliferation assays, one endpoint (CellTiter-Glo®) and one kinetic (RTCA), provides a more robust assessment of the compound's anti-proliferative effects and helps to rule out assay-specific artifacts.
Signaling Pathway Diagram
Caption: BRD4 signaling pathway and point of inhibition.
Data Presentation: Functional Assays
Assay
Endpoint
4-Bromo-6-methylpicolinamide EC50 (nM)
JQ1 (Control) EC50 (nM)
qRT-PCR
c-Myc mRNA levels
200 ± 30
100 ± 15
In-Cell Western™
c-Myc protein levels
250 ± 40
120 ± 20
CellTiter-Glo®
Cell Viability (ATP)
300 ± 50
150 ± 25
Table 3: Hypothetical EC50 values for 4-Bromo-6-methylpicolinamide and JQ1 in functional downstream assays.
Conclusion: A Triad of Evidence for Confident Validation
By systematically applying this triad of orthogonal validation—biochemical interaction, cellular target engagement, and functional downstream effects—researchers can build a robust and compelling case for the mechanism of action of a novel compound like 4-Bromo-6-methylpicolinamide. The convergence of data from multiple, independent assays provides a high degree of confidence that the observed biological effects are a direct consequence of on-target activity. This rigorous, evidence-based approach is fundamental to the principles of scientific integrity and is essential for the successful translation of promising new molecules from the laboratory to the clinic.
Experimental Protocols
Cellular Thermal Shift Assay (CETSA®) Protocol
Cell Treatment: Plate cells (e.g., HeLa) in a 10 cm dish and grow to ~80% confluency. Treat cells with 4-Bromo-6-methylpicolinamide (e.g., 10 µM) or vehicle (DMSO) for 2 hours at 37°C.
Harvesting: Wash cells with PBS, scrape, and resuspend in PBS supplemented with protease inhibitors.
Lysis: Subject cells to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
Heating: Aliquot the lysate into PCR tubes. Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.
Separation: Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.
Quantification: Collect the supernatant and quantify the amount of soluble BRD4 using Western blotting with a specific anti-BRD4 antibody.
Analysis: Densitometry is used to quantify band intensity. Plot the percentage of soluble BRD4 against temperature to generate a melt curve. A shift in the melting temperature (Tm) in the compound-treated sample compared to the vehicle control indicates target engagement.[9]
c-Myc Western Blot Protocol
Cell Treatment and Lysis: Treat cells with varying concentrations of 4-Bromo-6-methylpicolinamide for 24 hours. Lyse cells in RIPA buffer with protease and phosphatase inhibitors.
Protein Quantification: Determine protein concentration using a BCA assay.
SDS-PAGE: Load 20 µg of protein per lane onto a 4-12% Bis-Tris gel and run until adequate separation is achieved.
Transfer: Transfer proteins to a PVDF membrane.
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour. Incubate with a primary antibody against c-Myc (e.g., 1:1000 dilution) overnight at 4°C.[14]
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.[14]
Analysis: Quantify band intensity using densitometry and normalize to a loading control like β-actin or GAPDH.
References
Patsnap. What are BRD4 inhibitors and how do they work?. [Link]
TGR BioSciences. BRD4 Total Assay Kit Human. [Link]
Almqvist, H., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]
Mount Sinai. High-Throughput Cellular Thermal Shift Assay Using Acoustic Transfer of Protein Lysates. [Link]
Schierle, A., et al. (2017). Identification of a Novel Class of BRD4 Inhibitors by Computational Screening and Binding Simulations. ACS Omega. [Link]
Słabicki, M., et al. (2016). Molecular Basis for the N-Terminal Bromodomain-and-Extra-Terminal-Family Selectivity of a Dual Kinase−Bromodomain Inhibitor. Journal of Medicinal Chemistry. [Link]
French, C. A. (2012). The mechanisms behind the therapeutic activity of BET bromodomain inhibition. Cancer research. [Link]
Galkin, A. V., et al. (2019). Orthogonal assays for the identification of inhibitors of the single-stranded nucleic acid binding protein YB-1. PLoS One. [Link]
Al-Saeed, S., et al. (2018). A Real-Time Quantitative PCR Assay for Quantification of c-Myc DNA in Patients who Suffers from Leukemia. Neoplasia Research. [Link]
Shi, J., et al. (2016). BRD4 regulates breast cancer dissemination through Jagged1/Notch1 signaling. Cancer Research. [Link]
Wang, Y., et al. (2018). Genome-wide transcriptional analysis of BRD4-regulated genes and pathways in human glioma U251 cells. Oncology Letters. [Link]
Bio-protocol. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. [Link]
American Chemical Society. Discovery of Novel Small-Molecule Inhibitors of BRD4 Using Structure-Based Virtual Screening. [Link]
ResearchGate. A Real-Time Quantitative PCR Assay for Quantification of c-Myc DNA in Patients who Suffers from Leukemia. [Link]
ResearchGate. Western blotting analysis of c-Myc. [Link]
LCGC. Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. [Link]
OriGene Technologies. c-Myc (MYC) Human qPCR Primer Pair (NM_002467). [Link]
National Institutes of Health. Streamlined DNA-encoded small molecule library screening and validation for the discovery of novel chemotypes targeting BET proteins. [Link]
National Institutes of Health. Binding Mechanism of Inhibitors to BRD4 and BRD9 Decoded by Multiple Independent Molecular Dynamics Simulations and Deep Learning. [Link]
American Chemical Society. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. [Link]
National Institutes of Health. Post-Translational Modifications of BRD4: Therapeutic Targets for Tumor. [Link]
ResearchGate. A validation workflow for novel oligonucleotide sequences to expand the multiplexing capacity of the CODEX platform. [Link]
National Institutes of Health. The potential of BRD4 inhibition in tumour mechanosignaling. [Link]
PubMed. Determination of Copy Number of c-Myc Protein Per Cell by Quantitative Western Blotting. [Link]
Patsnap. What are BRD4 modulators and how do they work?. [Link]
ResearchGate. Novel brd4 inhibitors with a unique scaffold exhibit antitumor effects. [Link]
International Collaboration on Cancer Reporting. MYC gene family amplification (Non-core). [Link]
Frontiers. A combinatorial screening protocol for identifying novel and highly potent dual-target inhibitor of BRD4 and STAT3 for kidney cancer therapy. [Link]
Azure Biosystems. What is the In-cell Western Assay?. [Link]
American Chemical Society. Novel Bromodomain BRD4 Inhibitors for Treating Cancer. [Link]
Spandidos Publications. GEM on proliferation and apoptosis of childhood AL cells through inhibiting c‑myc expression by upregulating miR‑125a‑3p. [Link]
National Institutes of Health. Inhibition of BRD4 attenuates tumor cell self-renewal and suppresses stem cell signaling in MYC driven medulloblastoma. [Link]
PubMed. A Validation Workflow for Novel Oligonucleotide Sequences to Expand the Multiplexing Capacity of the CO-Detection by indEXing (CODEX) Platform. [Link]
National Institutes of Health. A bead-based proximity assay for BRD4 ligand discovery. [Link]
National Institutes of Health. In-Cell Western Protocol for Semi-High-Throughput Screening of Single Clones. [Link]
Bitesize Bio. In-cell Westerns: Your Essential Guide. [Link]
The Ascendancy of the Amide: A Comparative Analysis of 4-Bromo-6-methylpicolinamide and its Precursors in a Drug Discovery Context
In the landscape of modern medicinal chemistry, the strategic modification of molecular scaffolds is paramount to enhancing biological activity and optimizing pharmacokinetic profiles. The picolinamide framework, a privi...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of modern medicinal chemistry, the strategic modification of molecular scaffolds is paramount to enhancing biological activity and optimizing pharmacokinetic profiles. The picolinamide framework, a privileged structure in drug discovery, serves as a versatile template for the development of potent therapeutic agents.[1] This guide provides an in-depth comparison of 4-Bromo-6-methylpicolinamide and its immediate synthetic precursors, 4-Bromo-6-methylpicolinic acid and Methyl 4-bromo-6-methylpicolinate. Through a synthesis of established chemical principles and representative experimental data, we will explore the critical role of the amide functional group in imbuing this molecular scaffold with its biological potency.
From Precursor to Potent Agent: A Synthetic Overview
The journey from a simple carboxylic acid or ester to a biologically active amide is a cornerstone of pharmaceutical synthesis. The conversion of 4-Bromo-6-methylpicolinic acid or its methyl ester to 4-Bromo-6-methylpicolinamide is a critical step that fundamentally alters the molecule's properties.
Synthetic Pathway
The primary routes to 4-Bromo-6-methylpicolinamide involve the activation of the carboxylic acid of 4-Bromo-6-methylpicolinic acid followed by amination, or the direct aminolysis of Methyl 4-bromo-6-methylpicolinate.
Caption: Synthetic routes to 4-Bromo-6-methylpicolinamide.
The Amide Advantage: A Structure-Activity Relationship (SAR) Perspective
While direct comparative potency data for 4-Bromo-6-methylpicolinamide and its immediate precursors is not prevalent in the literature—as precursors are typically not evaluated for biological activity—we can infer the significant increase in potency based on fundamental principles of medicinal chemistry. The amide functional group is crucial for the biological activity of many drugs due to its unique electronic and steric properties.[2][3]
The amide bond in 4-Bromo-6-methylpicolinamide can act as both a hydrogen bond donor (via the N-H) and acceptor (via the C=O), enabling it to form strong and specific interactions with biological targets such as enzymes or receptors.[2] In contrast, the carboxylic acid of the precursor is often deprotonated at physiological pH, forming a carboxylate that is a potent hydrogen bond acceptor but lacks a donor. The methyl ester precursor is a hydrogen bond acceptor but also lacks a donor. This difference in hydrogen bonding capability is often the primary driver for the enhanced potency of the amide.
Furthermore, the picolinamide scaffold itself is recognized for its ability to coordinate with metal ions in the active sites of metalloenzymes and to participate in various non-covalent interactions that contribute to binding affinity.[4] The conversion to the amide fine-tunes these interactions for optimal target engagement.
Comparative Properties
Feature
4-Bromo-6-methylpicolinic acid
Methyl 4-bromo-6-methylpicolinate
4-Bromo-6-methylpicolinamide
Functional Group
Carboxylic Acid
Methyl Ester
Amide
Hydrogen Bond Donor
Yes (as -COOH)
No
Yes (N-H)
Hydrogen Bond Acceptor
Yes (C=O and OH)
Yes (C=O and OCH3)
Yes (C=O)
Charge at pH 7.4
Predominantly negative
Neutral
Neutral
Expected Biological Potency
Low to negligible
Low to negligible
Significantly Higher
Experimental Protocols
To provide a practical context for the synthesis and evaluation of these compounds, the following are detailed, representative protocols.
Synthesis of 4-Bromo-6-methylpicolinamide from 4-Bromo-6-methylpicolinic acid
This protocol utilizes a common amide coupling reagent, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), which is known for its efficiency and mild reaction conditions.[5]
Materials:
4-Bromo-6-methylpicolinic acid
HATU
Diisopropylethylamine (DIPEA)
Ammonia solution (e.g., 0.5 M in 1,4-dioxane)
Anhydrous N,N-Dimethylformamide (DMF)
Ethyl acetate
Saturated aqueous sodium bicarbonate solution
Brine
Anhydrous sodium sulfate
Silica gel for column chromatography
Procedure:
To a solution of 4-Bromo-6-methylpicolinic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.0 eq).
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
Slowly add the ammonia solution (1.2 eq) to the reaction mixture.
Continue stirring at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (3x) and brine (1x).
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography to afford 4-Bromo-6-methylpicolinamide.
Representative Biological Assay: In Vitro Aurora B Kinase Inhibition
Given that derivatives of N-methylpicolinamide have shown activity against Aurora B kinase, a key regulator of mitosis and a target in cancer therapy, a representative protocol for an in vitro kinase assay is provided.[6]
Caption: Inhibition of Aurora B Kinase by 4-Bromo-6-methylpicolinamide.
Materials:
Recombinant human Aurora B kinase
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM Na₃VO₄, 2 mM DTT)
ATP
Substrate (e.g., Histone H3 peptide)
4-Bromo-6-methylpicolinamide (and precursors for comparison, if desired) dissolved in DMSO
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
384-well assay plates
Procedure:
Prepare a serial dilution of 4-Bromo-6-methylpicolinamide in DMSO.
In a 384-well plate, add the test compounds and controls.
Add the Aurora B kinase and substrate mixture to each well.
Initiate the kinase reaction by adding ATP.
Incubate the plate at 30°C for 60 minutes.
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.
Plot the percentage of kinase inhibition versus the compound concentration and determine the IC₅₀ value.
To assess the cytotoxic or anti-proliferative effects of 4-Bromo-6-methylpicolinamide on cancer cells, the MTT assay is a standard colorimetric method.[7][8]
Materials:
Human cancer cell line (e.g., HeLa, A549)
Complete cell culture medium (e.g., DMEM with 10% FBS)
Solubilization solution (e.g., DMSO or acidified isopropanol)
Microplate reader
Procedure:
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
Treat the cells with a serial dilution of 4-Bromo-6-methylpicolinamide and incubate for 48-72 hours.
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
Remove the medium and dissolve the formazan crystals in the solubilization solution.
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation).
Conclusion
The transformation of 4-Bromo-6-methylpicolinic acid or its methyl ester into 4-Bromo-6-methylpicolinamide represents a critical step in the drug discovery process. This conversion is not merely a synthetic modification but a strategic maneuver to install a functional group—the amide—that is adept at forming key interactions with biological targets. Based on established principles of structure-activity relationships, it is evident that 4-Bromo-6-methylpicolinamide is significantly more potent than its precursors. The experimental protocols provided herein offer a robust framework for the synthesis and biological evaluation of this and related picolinamide derivatives, empowering researchers to further explore the therapeutic potential of this important chemical scaffold.
References
Patsnap. Preparation method of 4-bromo-6-chloropyridine-2-carboxylic acid. [Link]
Youssef, A. M., & Abdul-Reada, N. A. (2025). Synthesis¸ Characterization and Molecular Modeling Potential Amide Derivatives: Evaluation of Some Biological and Pharmaceutical Activity. Advanced Journal of Chemistry, Section A, 8(3), 628-638.
Pulsus Group. Synthesis and biological importance of amide analogues. [Link]
Wang, W., Guo, Y., Wang, L., OuYang, Y., Wang, Q., & Zhu, W. (2017). Synthesis of 6-bromo-4-iodoquinoline.
Dalton Transactions. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. [Link]
Royal Society of Chemistry. Direct aminolysis of methyl esters with ammonia in continuous flow through Bayesian optimization. [Link]
ResearchGate. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. [Link]
ResearchGate. The Amide Rotational Barriers in Picolinamide and Nicotinamide: NMR and ab Initio Studies. [Link]
National Center for Biotechnology Information. Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking. [Link]
PubMed. Design, synthesis and docking study of novel picolinamide derivatives as anticancer agents and VEGFR-2 inhibitors. [Link]
National Center for Biotechnology Information. A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. [Link]
Google Patents.
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BPS Bioscience. Chemi-Verse™ Aurora Kinase B Assay Kit. [Link]
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PubMed. Evaluation of aminolysis of anilinothiazolinones to phenylthiocarbamoyl amino acid methyl amides as an alternative conversion method in protein sequencing. [Link]
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ResearchGate. Cell sensitivity assays: the MTT assay. Cancer cell culture: methods and protocols. [Link]
ResearchGate. Kinetics and Mechanism of the Aminolysis of Methyl 4-Nitrophenyl, Methyl 2,4-Dinitrophenyl, and Phenyl 2,4-Dinitrophenyl Carbonates. [Link]
ResearchGate. Synthesis of 6-bromo-4-iodoquinoline. [Link]
Personal protective equipment for handling 4-Bromo-6-methylpicolinamide
Chemical Intelligence & Hazard Context The "Silent" Hazard: 4-Bromo-6-methylpicolinamide (CAS: 259806-25-6) is a halogenated pyridine derivative. While specific toxicological datasets for this exact isomer are often inco...
Author: BenchChem Technical Support Team. Date: February 2026
Chemical Intelligence & Hazard Context
The "Silent" Hazard: 4-Bromo-6-methylpicolinamide (CAS: 259806-25-6) is a halogenated pyridine derivative. While specific toxicological datasets for this exact isomer are often incomplete in public repositories, its structural analogs (halogenated pyridines and picolinamides) exhibit well-documented bioactivity.
Scientist-to-Scientist Directive: Do not interpret "No Data Available" as "Safe." You must treat this compound as a potent irritant and potential sensitizer . The primary risks are inhalation of dust during weighing and dermal absorption in solution.
Hazard Class (GHS)
Code
Operational Implication
Skin Irritation
H315
Can cause dermatitis; solvent vehicles (e.g., DMSO, DCM) accelerate absorption.
Eye Irritation
H319
Crystalline dust is abrasive and chemically corrosive to corneal tissue.
The PPE Architecture (Personal Protective Equipment)
PPE is your last line of defense, not your first. The following system is designed based on permeation thermodynamics and physical breakthrough mechanics .
A. Hand Protection: The "Double-Shell" Protocol
Why Nitrile? Natural rubber (Latex) degrades rapidly against pyridine rings and halogenated organics. Nitrile provides superior chemical resistance, but thickness is the limiting variable.
Layer 1 (Inner): 4 mil Nitrile (High dexterity). Acts as the final barrier.
Layer 2 (Outer): 5-8 mil Nitrile (Extended Cuff). Acts as the sacrificial layer.
The Logic: If the outer glove is compromised (splash or tear), the inner glove provides the "retreat time" necessary to doff and wash without skin contact.
B. Respiratory Defense
The Rule: Solids must be handled inside a certified Chemical Fume Hood (CFH).
Primary Engineering Control: CFH operating at 80-100 fpm face velocity.
Secondary (If CFH is unavailable/maintenance): Full-face respirator with OV/P100 cartridges (Organic Vapor + HEPA).
Why: An N95 mask only stops particles. It offers zero protection against the organic vapors often released if the solid contains trace volatile impurities or solvent residues.
C. Ocular & Body Shielding
Eyes: Chemical Splash Goggles (Indirect Vent). Safety glasses are insufficient because airborne dust can bypass the side shields.
Body: Tyvek® Lab Coat or Poly-cotton coat with a rubberized apron.
Why: Cotton absorbs liquids, holding the chemical against your chest. Tyvek repels dust and splashes.
Operational Workflows
Protocol A: Weighing & Transfer (Solid Phase)
Risk: Static electricity causes powder to "jump," leading to inhalation or surface contamination.
Static Neutralization: Use an ionizing fan or antistatic gun on the spatula and weigh boat before touching the powder.
Draft Shielding: Execute weighing inside the fume hood. Place the balance in the center, at least 6 inches back from the sash.
The "Wet" Transfer: If possible, dissolve the solid in the weigh boat (using the reaction solvent) before transferring to the reaction vessel. This eliminates the risk of dust generation during the pour.
Protocol B: Spill Management (The SWIMS Logic)
Scenario: You have spilled 500mg of powder on the benchtop.
S - Stop: Cease all movement. Do not walk through the powder.
W - Warn: Alert colleagues immediately.
I - Isolate: Cordon off the area.
M - Minimize: Gently cover the spill with a wet paper towel (solvent-soaked or water) to prevent dust dispersal. Do not dry sweep.
S - Secure: Scoop the wet slurry into a hazardous waste bag.
Visualizations
Diagram 1: PPE Decision Logic
This decision tree helps you select the correct PPE configuration based on the physical state of the chemical.
Caption: Logic flow for selecting PPE based on physical state. Note that solution handling prioritizes splash protection.
Diagram 2: Spill Response Workflow (SWIMS)
A visual guide to the immediate actions required during a containment breach.
Caption: The SWIMS protocol emphasizes "Wet Cover" to prevent the aerosolization of hazardous dust.
Waste Disposal & Decontamination
Disposal Classification:
Stream: Halogenated Organic Waste.
Container: High-density polyethylene (HDPE) or glass carboy.
Labeling: Must explicitly state "Halogenated Pyridine Derivative - Toxic/Irritant."
Decontamination:
Glassware contaminated with 4-Bromo-6-methylpicolinamide should be rinsed with a small volume of acetone (collected as waste) before standard detergent washing. This ensures the hydrophobic residues are removed before the aqueous wash cycle.
References
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2783854, 4-Bromo-6-methylpicolinamide. Retrieved from [Link]
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200(g). Retrieved from [Link]